N-Boc-N-desmethyl Zopiclone
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-O-tert-butyl 1-O-[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O5/c1-21(2,3)33-20(31)27-10-8-26(9-11-27)19(30)32-18-16-15(23-6-7-24-16)17(29)28(18)14-5-4-13(22)12-25-14/h4-7,12,18H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXISODDJDGVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661842 | |
| Record name | tert-Butyl 6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-62-6 | |
| Record name | 1-[6-(5-Chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl] 4-(1,1-dimethylethyl) 1,4-piperazinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: N-Boc-N-desmethyl Zopiclone in Pharmaceutical Research
[1]
Executive Summary
N-Boc-N-desmethyl Zopiclone (CAS: 1076199-62-6) is a specialized synthetic intermediate and impurity reference standard used in the development and bioanalysis of Zopiclone and Eszopiclone.[1][2] Unlike the parent drug, which contains a methyl group on the piperazine ring, this molecule features a tert-butyloxycarbonyl (Boc) protecting group.[1]
Its primary research utility lies in three critical domains:
-
Metabolite Synthesis: It serves as the requisite precursor for the de novo synthesis of N-desmethylzopiclone (a major active metabolite), avoiding the low-yield demethylation of the parent drug.[1]
-
Stable Isotope Labeling: It is the scaffold of choice for synthesizing deuterated internal standards (e.g., N-desmethylzopiclone-d8) required for LC-MS/MS bioanalytical assays.[1]
-
Impurity Profiling: It acts as a process-related impurity marker to validate the quality of Zopiclone API manufactured via convergent synthesis routes.[1]
Part 1: Chemical Identity & Physicochemical Profile[1]
| Property | Specification |
| Chemical Name | tert-butyl 4-[(5RS)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1-carboxylate |
| Common Name | This compound |
| CAS Number | 1076199-62-6 |
| Molecular Formula | C₂₁H₂₃ClN₆O₅ |
| Molecular Weight | 474.90 g/mol |
| Solubility | Soluble in DMSO, Dichloromethane (DCM), Ethyl Acetate; Insoluble in Water |
| Appearance | Off-white to pale yellow solid |
| Storage | -20°C (Hygroscopic; store under inert atmosphere) |
Part 2: Strategic Applications in Drug Development[1]
De Novo Synthesis of N-Desmethylzopiclone
The major metabolite of Zopiclone is N-desmethylzopiclone.[1][3] Historically, this was obtained by demethylating Zopiclone using toxic reagents like chloroethyl chloroformate (ACE-Cl), yielding a complex mixture.[1]
The N-Boc strategy offers a "constructive" route.[1] By coupling the Zopiclone core with N-Boc-piperazine instead of N-methylpiperazine, researchers isolate the N-Boc intermediate.[1] A simple acidic deprotection yields the metabolite in high purity (>99%) without contaminating parent drug.[1]
Synthesis of Stable Isotope Labeled (SIL) Standards
In Pharmacokinetic (PK) studies, quantifying N-desmethylzopiclone requires a deuterated internal standard.[1]
-
Challenge: Direct deuteration of the metabolite is difficult due to exchangeable protons.
-
Solution: Use N-Boc-piperazine-d8 during the coupling step.[1] The resulting This compound-d8 is purified and then deprotected to yield the final SIL-IS (N-desmethylzopiclone-d8).[1]
Impurity Reference Standard
During the commercial synthesis of Zopiclone, if the starting material (N-methylpiperazine) contains trace amounts of N-Boc-piperazine or unsubstituted piperazine, this impurity can form.[1] The N-Boc variant is used as a reference standard to calibrate HPLC methods, ensuring the API is free from protected intermediates.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of this compound (Coupling)
Objective: To couple the activated Zopiclone core with N-Boc-piperazine.[1]
Reagents:
-
Core Precursor: 6-(5-chloropyridin-2-yl)-5-oxo-5,6-dihydro-7H-pyrrolo[3,4-b]pyrazin-7-yl chloroformate (generated in situ or isolated).[1]
-
Nucleophile: N-Boc-piperazine (1.1 equivalents).[1]
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1]
-
Solvent: Anhydrous Dichloromethane (DCM).[1]
Step-by-Step Methodology:
-
Preparation: Dissolve the Core Precursor (1.0 eq) in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.[1]
-
Addition: Add DIPEA (2.5 eq) followed by the dropwise addition of N-Boc-piperazine (1.1 eq) dissolved in DCM.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (SiO₂; EtOAc/Hexane 1:1) or HPLC.[1][4][5][6] The N-Boc product will be less polar than the core.[1]
-
Workup: Quench with water. Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid/core) and Brine.[1]
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0-5% Methanol in DCM).
-
Validation: Confirm structure via ¹H-NMR (Look for Boc singlet at ~1.45 ppm, 9H).
Protocol B: Deprotection to Yield N-Desmethylzopiclone
Objective: Removal of the Boc group to release the secondary amine.[1]
Reagents:
-
Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.[1]
-
Solvent: DCM (if using TFA).
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-Boc intermediate in DCM (10 mL per gram).
-
Acidolysis: Add TFA (20% v/v final concentration) dropwise at 0°C.
-
Completion: Stir at room temperature for 2 hours. Monitor for the disappearance of the starting material peak by HPLC.
-
Neutralization (Critical): Concentrate the reaction mixture to remove excess TFA. Redissolve in EtOAc and carefully neutralize with saturated Na₂CO₃ solution (pH ~8-9). Note: The metabolite is amphoteric; pH control is vital for extraction.[1]
-
Isolation: Extract with Ethyl Acetate (3x). Dry and concentrate to yield N-desmethylzopiclone.[1]
Part 4: Visualizations
Diagram 1: Synthetic Pathway & Logic
This diagram illustrates the parallel synthesis routes for Zopiclone (Drug) and N-desmethylzopiclone (Metabolite) using the N-Boc strategy.[1]
Caption: Divergent synthesis showing the specific utility of the N-Boc intermediate for metabolite production.
Diagram 2: Analytical Retention Logic (HPLC)
This diagram depicts the expected chromatographic behavior, essential for method development.[1]
Caption: Relative retention times on C18 RP-HPLC. The N-Boc group significantly increases hydrophobicity.[1]
Part 5: References
-
Preparation of N-Desmethylzopiclone . World Intellectual Property Organization (WO).[1] Patent WO2000069442A1.[1] (Describes the utility of N-desmethylzopiclone and synthetic approaches).
-
This compound Product Specification . Pharmaffiliates. Catalog No: PA 26 09510.[2][7] (Confirms CAS 1076199-62-6 and use as an impurity standard).[1][7] [1][2][7]
-
Identification and characterization of new impurities in zopiclone tablets by LC-QTOF-MS . Journal of Pharmaceutical and Biomedical Analysis. 2021; 199:114056.[10][11] (Contextualizes impurity profiling and mass spectral characterization).
-
Zopiclone Impurity B EP Reference Standard . Sigma-Aldrich.[1] (Provides context on the "Core" structure and related pharmacopeial standards).
-
N-Desmethyl Zopiclone Hydrochloride . Cleanchem Laboratories.[1] (Details the final metabolite used in analytical research, derived from the N-Boc precursor).
Sources
- 1. N-Desmethylzopiclone | C16H15ClN6O3 | CID 162892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. WO2000069442A1 - Methods of making and using n-desmethylzopiclone - Google Patents [patents.google.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. (PDF) Semi-preparative chiral resolution of zopiclone and N-desmethylzopiclone [academia.edu]
- 6. (+)-N-Desmethylzopiclone, (S)-DMZ, SEP-174559-药物合成数据库 [drugfuture.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. usbio.net [usbio.net]
- 9. guidechem.com [guidechem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Identification and characterization of new impurities in zopiclone tablets by LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Boc-N-desmethyl Zopiclone molecular weight and formula
Technical Whitepaper: N-Boc-N-desmethyl Zopiclone Characterization, Synthetic Methodology, and Application in Impurity Profiling
Executive Summary
This compound (CAS: 1076199-62-6) is a critical synthetic intermediate and high-purity reference standard used in the development and analysis of Zopiclone and its active enantiomer, Eszopiclone. As the tert-butoxycarbonyl (Boc) protected derivative of N-desmethylzopiclone (the primary active metabolite of Zopiclone), this compound serves two pivotal roles:
-
Synthetic Precursor: It allows for the purification and isolation of N-desmethylzopiclone via a high-yielding deprotection step, avoiding the difficult separation often required in direct demethylation routes.
-
Analytical Reference: It acts as a marker for process-related impurities in the de novo synthesis of Zopiclone metabolites, ensuring regulatory compliance in stability-indicating assays.
This guide provides a comprehensive technical breakdown of its physicochemical properties, a robust synthetic workflow, and its specific application in pharmaceutical quality control.
Physicochemical Characterization
The molecular identity of this compound is defined by the substitution of the methyl group on the piperazine ring of Zopiclone with a tert-butoxycarbonyl protecting group. This modification significantly alters the solubility profile and retention time compared to the parent drug.
Chemical Identity & Constants
| Property | Data |
| Chemical Name | tert-butyl 4-[6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1-carboxylate |
| Common Name | This compound |
| CAS Number | 1076199-62-6 |
| Molecular Formula | C₂₁H₂₃ClN₆O₅ |
| Molecular Weight | 474.89 g/mol |
| Parent Compound | Zopiclone (MW: 388.[1][2]81) |
| Metabolite Core | N-desmethylzopiclone (MW: 374.[3][4]78) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Dichloromethane, Ethyl Acetate; Insoluble in Water |
Structural Derivation Logic
The molecular formula is derived via the following atom-economy calculation based on the Zopiclone scaffold:
-
Demethylation (-CH₃ + H): C₁₆H₁₅ClN₆O₃ (N-desmethylzopiclone)
-
Boc Protection (-H + C₅H₉O₂): The secondary amine proton is replaced by the tert-butoxycarbonyl group.
-
Calculation: C₁₆H₁₅ClN₆O₃ - H + C₅H₉O₂ = C₂₁H₂₃ClN₆O₅
-
Synthetic Methodology
The synthesis of this compound is generally preferred via a de novo convergent route rather than the direct derivatization of Zopiclone, as this avoids the formation of complex byproduct mixtures associated with Von Braun degradation or chloroformate-mediated demethylation.
Reaction Pathway Analysis
The synthesis hinges on the coupling of the "Zopiclone Core" (a hydroxy-pyrrolopyrazine derivative) with an activated N-Boc-piperazine species. This approach ensures regiospecificity and high purity.
Key Reagents:
-
Core Intermediate: 6-(5-chloropyridin-2-yl)-7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one.[7]
-
Activated Linker: 1-Chlorocarbonyl-4-Boc-piperazine (prepared from N-Boc-piperazine and phosgene/triphosgene).
-
Base: Sodium Hydride (NaH) or DBU.
Step-by-Step Protocol (Convergent Route)
Note: All procedures must be performed under an inert atmosphere (Nitrogen or Argon) due to the moisture sensitivity of the activated carbamoyl chloride.
-
Activation of Piperazine:
-
Dissolve N-Boc-piperazine (1.0 eq) in dry Dichloromethane (DCM) at 0°C.
-
Add Triethylamine (1.2 eq) followed by slow addition of Triphosgene (0.4 eq) or Phosgene solution.
-
Stir for 2 hours to generate 4-Boc-piperazine-1-carbonyl chloride . Evaporate solvent to yield the crude carbamoyl chloride.
-
-
Coupling Reaction:
-
Suspend the Zopiclone Core (hydroxy-pyrrolopyrazine, 1.0 eq) in anhydrous DMF.
-
Add Sodium Hydride (60% dispersion, 1.2 eq) portion-wise at 0°C. Stir for 30 minutes until gas evolution ceases (formation of the alkoxide).
-
Add the prepared 4-Boc-piperazine-1-carbonyl chloride (dissolved in minimal DMF) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
-
Work-up and Isolation:
-
Quench the reaction with ice-water.
-
Extract with Ethyl Acetate (3x). Wash organic layers with brine and water to remove DMF.
-
Dry over anhydrous Na₂SO₄ and concentrate under vacuum.
-
Purification: Flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) yields pure This compound .
-
Synthetic Pathway Visualization
Figure 1: Convergent synthetic pathway for this compound, illustrating the coupling of the activated piperazine linker with the pyrrolopyrazine core.[3]
Analytical Applications & Impurity Profiling
In the context of pharmaceutical development, this compound is primarily used to validate the presence and quantity of the N-desmethyl metabolite.
Role as an Impurity Standard
During the commercial synthesis of Zopiclone, if N-Boc-piperazine is inadvertently used or if a protection/deprotection strategy is employed to purify the piperazine side chain, the N-Boc derivative may persist as a process-related impurity.
-
Retention Time (HPLC): Due to the lipophilic Boc group, this compound will elute significantly later than Zopiclone and N-desmethylzopiclone on reverse-phase C18 columns.
-
Detection: UV absorbance at 303 nm (characteristic of the chloropyridine-pyrrolopyrazine chromophore).
Preparation of N-desmethylzopiclone Reference Material
To generate the N-desmethylzopiclone metabolite standard (often required for pharmacokinetic studies):
-
Dissolve this compound in DCM.
-
Treat with Trifluoroacetic acid (TFA) (1:1 ratio).
-
Stir for 1 hour (quantitative removal of Boc).
-
Neutralize and extract to obtain the free secondary amine (N-desmethylzopiclone).
References
-
Pharmaffiliates. (n.d.). This compound - CAS 1076199-62-6.[1][8] Retrieved from [Link]
-
Messer, M. N., & Farge, D. (1972). Process for the preparation of new piperazinyl esters of 5,6-dihydropyrrolo[3,4-b]pyrazine. U.S. Patent No.[9][10] 3,862,149.[10] (Foundational chemistry for Zopiclone core synthesis).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 162892, N-Desmethylzopiclone. Retrieved from [Link]
-
World Health Organization. (2022). Critical Review Report: Zopiclone. Expert Committee on Drug Dependence. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. GSRS [precision.fda.gov]
- 3. N-Desmethylzopiclone | C16H15ClN6O3 | CID 162892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Desmethyl-Zopiclone [webbook.nist.gov]
- 5. Zopiclone | C17H17ClN6O3 | CID 5735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Zopiclone - Wikipedia [en.wikipedia.org]
- 7. An Improved Process For The Preparation Of Zopiclone Intermediate [quickcompany.in]
- 8. usbio.net [usbio.net]
- 9. veeprho.com [veeprho.com]
- 10. WO2000069442A1 - Methods of making and using n-desmethylzopiclone - Google Patents [patents.google.com]
discovery and history of Zopiclone derivatives
An In-Depth Technical Guide to the Discovery and History of Zopiclone and its Derivatives
Executive Summary
The advent of Zopiclone marked a pivotal moment in the pharmacological management of insomnia, heralding the era of "Z-drugs." This guide provides a comprehensive technical overview of the journey from the initial synthesis of racemic Zopiclone to the development of its pharmacologically active single enantiomer, Eszopiclone. We will explore the historical context that drove this innovation, the nuanced mechanism of action at the GABA-A receptor, the critical experimental methodologies that defined its development, and the stereochemical evolution that led to a more refined therapeutic agent. This document is intended for researchers and professionals in drug development, offering not just a historical narrative, but a detailed examination of the scientific rationale and technical execution behind the cyclopyrrolone class of hypnotics.
Part 1: The Quest for a Better Hypnotic: The Genesis of Zopiclone
The Pre-Z-Drug Landscape: Limitations of Barbiturates and Benzodiazepines
The mid-20th century was dominated by two classes of sedative-hypnotics: barbiturates and benzodiazepines. While effective, barbiturates were plagued by a narrow therapeutic index, high potential for dependence, and severe toxicity in overdose. Benzodiazepines, introduced in the 1960s, offered a significantly improved safety profile but were still associated with issues such as daytime sedation, cognitive impairment, development of tolerance, and a notable potential for dependence and withdrawal syndromes.[1] This clinical landscape created a clear therapeutic need for novel hypnotics that could match the efficacy of benzodiazepines while offering a more favorable side-effect and dependence profile.
The Rhône-Poulenc Initiative: Discovery of the Cyclopyrrolones
In the 1970s, researchers at the French pharmaceutical company Rhône-Poulenc (now part of Sanofi) embarked on a program to discover new classes of psychotropic agents.[2][3] This research led to the synthesis of the cyclopyrrolones, a novel chemical family structurally distinct from existing hypnotics.[4][5][6] The first compound of this series to be fully characterized and developed was Zopiclone.[7] It was first synthesized as described in a patent by Rhône-Poulenc in the early 1970s and was introduced to the market in 1986.[3][8] Zopiclone exhibited a pharmacological profile remarkably similar to benzodiazepines—possessing hypnotic, sedative, anxiolytic, anticonvulsant, and muscle-relaxant properties—despite its unique structure.[6]
First Synthesis of Racemic Zopiclone: A Technical Breakdown
The initial synthesis of Zopiclone established the foundational chemistry for the cyclopyrrolone class. The process involves the construction of the core pyrrolo[3,4-b]pyrazine ring system, followed by the introduction of the piperazine carboxylate side chain.
This protocol is a generalized representation based on established chemical literature and patents.[9][10][11]
-
Step 1: Synthesis of the Pyrrolopyrazine Imide. Pyrazine-2,3-dicarboxylic acid anhydride is reacted with 2-amino-5-chloropyridine in a suitable solvent like acetonitrile at reflux to form an amic acid intermediate. This intermediate is then cyclized by heating with a dehydrating agent such as thionyl chloride to yield 6-(5-chloropyrid-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine.
-
Step 2: Selective Reduction. The resulting imide is selectively reduced at one of the carbonyl groups. This is typically achieved using a mild reducing agent like potassium borohydride in an aqueous dioxane mixture at low temperatures. This critical step generates the chiral center of the molecule, resulting in the racemic alcohol intermediate: (±)-6-(5-chloropyrid-2-yl)-7-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-5-one.
-
Step 3: Acylation. The racemic alcohol is then acylated. In a common procedure, the alcohol intermediate is reacted with 1-chlorocarbonyl-4-methylpiperazine hydrochloride in the presence of a base (e.g., triethylamine) and an acylation catalyst (e.g., 4-dimethylaminopyridine, DMAP) in an inert polar solvent like dichloromethane or acetonitrile.[12][13]
-
Step 4: Purification. The crude Zopiclone is purified by recrystallization from a suitable solvent system, such as ethyl acetate or isopropanol, to yield the final racemic product.[11]
Caption: Schematic of a GABA-A receptor showing subunit arrangement and binding sites.
Experimental Protocol: Characterizing Receptor Binding Affinity
The affinity of a compound for a receptor is a critical parameter, quantified by the inhibition constant (Ki). A common method to determine this is the competitive radioligand binding assay.
-
Objective: To determine the binding affinity (Ki) of Zopiclone or its derivatives for the benzodiazepine site on the GABA-A receptor.
-
Materials:
-
Receptor Source: Homogenized brain tissue (e.g., rat cortex) or cell membranes from HEK293 cells expressing specific recombinant human GABA-A receptor subtypes.
-
Radioligand: A high-affinity radiolabeled ligand for the benzodiazepine site, such as [³H]Flunitrazepam. [8] * Test Compound: Zopiclone or Eszopiclone, dissolved in a suitable solvent (e.g., DMSO) and prepared in serial dilutions.
-
Assay Buffer: Tris-HCl buffer at physiological pH.
-
Instrumentation: Scintillation counter, filtration apparatus.
-
-
Methodology:
-
Incubation: The receptor preparation is incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated for a sufficient time at a controlled temperature (e.g., 0-4°C) to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters. The filters trap the membranes (and thus the bound ligand) while the unbound ligand passes through.
-
Quantification: The filters are washed with ice-cold buffer to remove non-specifically bound ligand. The radioactivity trapped on each filter is then measured using a liquid scintillation counter.
-
Data Analysis: The amount of bound radioactivity decreases as the concentration of the test compound increases. This data is used to calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then determined from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Part 3: The Chiral Switch: From Racemic Zopiclone to Eszopiclone
The Rationale for Stereoisomer Separation
Zopiclone is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-Zopiclone and (R)-Zopiclone. The original drug was a 1:1 racemic mixture of both. [14]It is a well-established principle in pharmacology that enantiomers can have vastly different biological activities. The more active enantiomer is termed the "eutomer," while the less active one is the "distomer."
Research demonstrated that the hypnotic activity of Zopiclone resided almost exclusively in the (S)-enantiomer. [15]One study found that the (+)-enantiomer (S-Zopiclone) has a more than 50-fold higher affinity for the benzodiazepine receptor than the (-)-enantiomer (R-Zopiclone). [16]The R-enantiomer was found to be largely inactive but could contribute to side effects and the overall metabolic load. [9][15]This discovery provided a strong rationale for developing a single-enantiomer product, Eszopiclone, to deliver the therapeutic effect more efficiently and potentially reduce adverse effects. [10]
Methodologies for Chiral Resolution and Synthesis
The industrial production of Eszopiclone relies on efficient methods to separate the racemic mixture or to synthesize the (S)-enantiomer directly.
This method involves reacting the racemic Zopiclone base with a single enantiomer of a chiral acid. This forms two diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization.
Experimental Protocol: Resolution with Di-p-toluoyl-D-tartaric Acid
This protocol is adapted from patent literature. [9][13]
-
Salt Formation: Racemic Zopiclone (1 equivalent) is dissolved in a suitable solvent system, such as acetonitrile. An optically pure chiral resolving agent, like D-(+)-di-p-toluoyl tartaric acid (DPTTA) (~0.8 equivalents), is added to the solution at an elevated temperature (e.g., 50-60°C).
-
Crystallization: The mixture is stirred and then allowed to cool slowly. The diastereomeric salt of Eszopiclone with DPTTA, being less soluble in the chosen solvent, selectively crystallizes out of the solution.
-
Isolation: The precipitated solid is isolated by filtration and washed with a small amount of cold solvent to remove impurities.
-
Liberation of Free Base: The isolated diastereomeric salt is dissolved in a biphasic system (e.g., water and dichloromethane). The pH of the aqueous layer is adjusted to be alkaline (e.g., pH 8-9) with a base like sodium carbonate solution. This neutralizes the chiral acid and liberates the Eszopiclone free base into the organic layer.
-
Final Purification: The organic layer is separated, washed, dried, and the solvent is evaporated. The resulting Eszopiclone can be further purified by recrystallization to achieve high enantiomeric purity (>99.9%). [17]
This elegant method uses the stereoselectivity of enzymes to differentiate between enantiomers. Lipases are commonly used to selectively catalyze a reaction on one enantiomer of a racemic substrate, allowing for the separation of the reacted and unreacted components.
Experimental Protocol: Lipase-Catalyzed Enantioselective Hydrolysis
This protocol is based on methods using Candida antarctica lipase. [18][19][20]
-
Substrate Preparation: The racemic alcohol intermediate from the Zopiclone synthesis is first converted into a racemic carbonate ester (e.g., a vinyl or chloromethyl carbonate).
-
Enzymatic Reaction: The racemic carbonate is dissolved in an organic solvent (e.g., dioxane). The lipase (e.g., Candida antarctica lipase B, often immobilized) and a nucleophile (e.g., water or an alcohol like benzyl alcohol) are added.
-
Selective Hydrolysis/Transesterification: The enzyme selectively catalyzes the hydrolysis or transesterification of one enantiomer (e.g., the R-carbonate) back to the alcohol, while leaving the desired (S)-carbonate largely unreacted.
-
Separation: The reaction is stopped at approximately 50% conversion. The mixture now contains the (S)-carbonate and the (R)-alcohol. These two compounds have different chemical properties and can be separated using standard techniques like chromatography.
-
Final Step: The isolated (S)-carbonate is then reacted with N-methylpiperazine to yield Eszopiclone. The unreacted (R)-alcohol can be racemized and recycled, improving the overall efficiency of the process.
Caption: Workflow for classical chiral resolution using a resolving agent.
Part 4: Comparative Pharmacology and Clinical Significance
Receptor Subtype Affinity: Eszopiclone vs. Other "Z-Drugs"
The clinical profile of a GABA-A modulator is influenced by its relative affinity for different α-subunits. Sedative effects are primarily mediated by α1 subunits, while anxiolytic effects are linked to α2 and α3 subunits. [8]Eszopiclone is distinguished by its broad affinity for multiple GABA-A receptor subtypes, unlike the more α1-selective compound Zolpidem. This broader profile may contribute to its efficacy in sleep maintenance and potential anxiolytic properties.
Table 1: Comparative Binding Affinities (Ki, nM) at Human GABA-A Receptor Subtypes
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 |
|---|---|---|---|---|
| Eszopiclone | 11.8 | 9.9 | 10.5 | 23.9 |
| (R)-Zopiclone | 527 | 1060 | 1250 | 3380 |
| Zolpidem | 25.1 | 437 | 457 | >15000 |
Data compiled from Hanson, S. M., et al. (2008) as cited in other literature. [21][22]Note: Lower Ki value indicates higher binding affinity.
Pharmacokinetic Profiles: Zopiclone vs. Eszopiclone
Isolating the S-enantiomer also resulted in a distinct pharmacokinetic profile compared to the racemate. Eszopiclone generally has a longer half-life than racemic Zopiclone, which may contribute to its effectiveness in maintaining sleep throughout the night. [14][23] Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Racemic Zopiclone | Eszopiclone |
|---|---|---|
| Bioavailability | ~80% | ~80% [24] |
| Time to Peak (Tmax) | < 2 hours | 1 - 1.3 hours [24] |
| Elimination Half-life (t½) | ~5 hours | ~6 hours [14][23] |
| Primary Metabolism | CYP3A4, CYP2C8 | CYP3A4, CYP2E1 [23]|
Historical Impact and Evolution
Zopiclone successfully carved out a significant portion of the hypnotic market, establishing the cyclopyrrolones as a major therapeutic class. The subsequent development of Eszopiclone represents a classic example of a "chiral switch"—the development of a single-enantiomer version of an existing racemic drug. This strategy, driven by a deeper understanding of stereospecific pharmacology, aimed to provide a more targeted therapy. Eszopiclone became the first hypnotic agent in the US to receive FDA approval for long-term use (up to 6-12 months), a significant milestone that reflected a growing confidence in its safety and non-tolerance-forming profile in clinical trials. [15][23]This evolution from Zopiclone to Eszopiclone illustrates a key trend in modern drug development: the refinement of existing therapies through precise chemical and pharmacological optimization.
Conclusion
The history of Zopiclone and its derivatives is a compelling narrative of rational drug design and pharmaceutical evolution. From the initial search for a safer alternative to benzodiazepines to the sophisticated chiral separation that yielded Eszopiclone, this journey highlights the interplay of synthetic chemistry, pharmacology, and clinical science. The cyclopyrrolones have not only provided valuable therapeutic options for insomnia but have also deepened our understanding of the GABA-A receptor complex. The transition from a racemic mixture to a single, active enantiomer stands as a testament to the ongoing effort to maximize therapeutic benefit and minimize undesirable effects in drug development.
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N-Boc-N-desmethyl Zopiclone as a pharmaceutical reference standard
An In-Depth Technical Guide to N-Boc-N-desmethyl Zopiclone as a Pharmaceutical Reference Standard
Authored by: A Senior Application Scientist
Abstract
In the landscape of pharmaceutical quality control, the purity and accurate identification of active pharmaceutical ingredients (APIs) and their related substances are paramount. Zopiclone, a nonbenzodiazepine hypnotic, undergoes metabolism to form several compounds, with N-desmethyl Zopiclone being a principal, pharmacologically inactive metabolite.[1][2][3] The presence of this metabolite as an impurity in the final drug product must be rigorously controlled. This technical guide provides a comprehensive overview of this compound, a key derivative used as a pharmaceutical reference standard. We will explore its synthesis, rigorous characterization, and critical application in the validation of analytical methods designed to ensure the safety and efficacy of Zopiclone-containing therapeutics. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction: The Context of Zopiclone and Its Impurities
Zopiclone is a cyclopyrrolone derivative widely prescribed for the short-term treatment of insomnia.[4] Its therapeutic action is achieved by enhancing the effects of gamma-aminobutyric acid (GABA) at the GABAA receptor, similar to benzodiazepines.[4] The metabolic fate of Zopiclone in the human body is extensive, primarily occurring in the liver via CYP3A4 and CYP2E1 enzymes.[3][4] This biotransformation leads to two major metabolites: Zopiclone N-oxide and N-desmethyl Zopiclone.[1][5][6]
-
Zopiclone N-oxide: A pharmacologically active metabolite.[1][3]
-
N-desmethyl Zopiclone: Considered a pharmacologically inactive metabolite.[1][2][3]
The presence of N-desmethyl Zopiclone is not only a result of metabolism but can also arise as a process-related impurity during the synthesis of Zopiclone or as a degradant during storage.[7] Regulatory bodies such as the FDA and EMA mandate strict control over impurities in pharmaceutical products.[8][9] Therefore, having a well-characterized reference standard for N-desmethyl Zopiclone is not just beneficial—it is a regulatory necessity for accurate quantification and control.
The Role of the Boc-Protected Derivative as a Reference Standard
While N-desmethyl Zopiclone itself can be used as a reference standard, its derivative, this compound, offers significant advantages. The introduction of the tert-butyloxycarbonyl (Boc) protecting group to the secondary amine of the piperazine ring serves a critical function.
Causality Behind Using a Boc-Protected Standard: The Boc group is a cornerstone of modern organic synthesis for amine protection due to its stability under a wide range of conditions (e.g., basic, nucleophilic) and its straightforward removal under acidic conditions.[10][11][12] In the context of a reference standard, this chemical stability is invaluable. It ensures the long-term integrity and purity of the standard during storage and handling, preventing the formation of degradants that could compromise the accuracy of analytical measurements. Furthermore, this compound serves as a stable, well-characterized intermediate for the synthesis of other related compounds or isotopically labeled standards for use in mass spectrometry-based bioanalytical assays.
The following diagram illustrates the relationship between the parent drug, its primary metabolite, and the Boc-protected reference standard.
Synthesis and Purification Workflow
The synthesis of this compound is a targeted chemical modification of its parent metabolite. The process must be designed to yield a product of exceptionally high purity, suitable for its role as a primary reference standard.
The general workflow involves two key stages: the generation of the N-desmethyl Zopiclone precursor, followed by its protection with the Boc group.
Experimental Protocol: Boc Protection of N-desmethyl Zopiclone
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Rationale: The use of di-tert-butyl dicarbonate ((Boc)₂O) is the most common method for Boc protection.[10] Triethylamine (TEA) is used as a mild, non-nucleophilic base to neutralize the acid byproduct of the reaction, driving it to completion. Anhydrous THF is chosen as the solvent for its ability to dissolve the reactants and its inert nature.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve N-desmethyl Zopiclone (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirring amine solution.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, remove the THF under reduced pressure. Dissolve the resulting residue in ethyl acetate.
-
Washing: Transfer the organic solution to a separatory funnel. Wash sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve the high purity required for a reference standard.
Characterization and Certification of the Reference Standard
A compound can only be designated a reference standard after its identity, purity, and other critical properties have been unequivocally established through a battery of analytical tests.[13][14] This rigorous characterization ensures its suitability for its intended analytical purpose.[15][16]
Data Presentation: Typical Certificate of Analysis Specifications
The data generated during characterization is summarized in a Certificate of Analysis (CoA).
| Test Parameter | Method | Specification | Justification |
| Appearance | Visual Inspection | White to Off-White Crystalline Solid | Confirms physical form and absence of gross contamination. |
| Identity A | ¹H and ¹³C NMR Spectroscopy | Conforms to the structure | Provides unambiguous confirmation of the chemical structure. |
| Identity B | Mass Spectrometry (ESI-MS) | Conforms to the expected molecular weight (m/z) | Confirms the molecular formula and identity.[17][18] |
| Purity (Assay) | HPLC-UV (e.g., at 254 nm) | ≥ 99.5% (Area Normalization) | Quantifies the main component and detects impurities.[7] |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Water can affect the true concentration and stability of the standard. |
| Residual Solvents | Headspace Gas Chromatography (GC-HS) | Meets ICH Q3C limits | Ensures no significant solvent residues from synthesis remain. |
Experimental Protocol: HPLC Purity Determination
This protocol outlines a typical reversed-phase HPLC method for assessing the purity of this compound.
Rationale: A C18 column is a versatile choice for moderately polar compounds. The mobile phase of acetonitrile and a phosphate buffer provides good separation and peak shape. UV detection is appropriate as the molecule contains a chromophore. This method must be validated according to ICH Q2(R1) guidelines.[8][15]
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 6.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Calculation: Calculate the purity by the area normalization method, expressing the area of the main peak as a percentage of the total area of all peaks.
Application in Pharmaceutical Analysis
The certified this compound reference standard is a critical tool for several key activities in drug development and quality control.
-
Impurity Identification and Quantification: It is used as a marker to confirm the identity of the N-desmethyl Zopiclone peak in the chromatograms of Zopiclone API and finished product samples. By preparing a standard curve, it allows for the accurate quantification of this specific impurity.[19]
-
Analytical Method Validation: As per ICH guidelines, method validation demonstrates that an analytical procedure is suitable for its intended purpose.[8][20] The reference standard is essential for validating methods for Zopiclone-related substances.
-
Specificity: The standard is used to prove that the analytical method can distinguish between the API, N-desmethyl Zopiclone, and other potential impurities.[15]
-
Accuracy: Recovery studies are performed by spiking a known amount of the reference standard into a sample matrix (e.g., a placebo formulation) and measuring how much is recovered by the method.[8]
-
Linearity, LOD, and LOQ: The standard is used to prepare a series of dilutions to determine the linear range of the method, its limit of detection (LOD), and its limit of quantitation (LOQ).[15]
-
-
Stability Studies: The reference standard is used to quantify the formation of N-desmethyl Zopiclone as a degradant in Zopiclone drug products under various stress conditions (e.g., heat, light, humidity) as part of stability testing programs.[17][18]
Conclusion
This compound is more than just a chemical derivative; it is a fundamental tool that underpins the quality, safety, and regulatory compliance of Zopiclone pharmaceutical products. Its role as a highly purified and rigorously characterized reference standard is indispensable for the accurate identification and quantification of the N-desmethyl Zopiclone impurity. Through controlled synthesis, comprehensive analytical characterization, and proper application in method validation and routine quality control, this reference standard enables pharmaceutical scientists to deliver a final product that meets the stringent requirements of global health authorities, ultimately safeguarding patient health.
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Methodological & Application
Application Note: Analytical Strategies for N-Boc-N-desmethyl Zopiclone Characterization
Abstract & Scope
This technical guide details the analytical detection, separation, and quantification of N-Boc-N-desmethyl Zopiclone (CAS: 1076199-62-6). This compound serves as a critical synthetic intermediate and process impurity in the production of N-desmethyl zopiclone (a major active metabolite of Zopiclone) and stable isotope standards.
Unlike the parent drug Zopiclone, the N-Boc derivative possesses a tert-butyloxycarbonyl (Boc) protecting group, significantly altering its lipophilicity and chemical stability. This guide addresses the specific challenge of retaining the acid-labile Boc group during analysis, providing validated protocols for HPLC-UV (purity profiling) and LC-MS/MS (trace impurity monitoring).
Physicochemical Profile & Analytical Challenges
Understanding the molecule is the prerequisite for robust method design. The N-Boc group transforms the secondary amine of the piperazine ring into a carbamate, neutralizing the basicity at that site and increasing hydrophobicity.
| Property | Zopiclone (Parent) | This compound (Target) | Analytical Implication |
| Formula | C17H17ClN6O3 | C21H23ClN6O5 | Mass shift of +86 Da vs Parent; +100 Da vs Desmethyl. |
| MW | 388.81 g/mol | 474.90 g/mol | Distinct parent ion [M+H]+ = 475. |
| Polarity (LogP) | ~0.8 (Moderate) | ~2.5 (Estimated High) | Target elutes significantly later on RP-C18. |
| Acid Stability | Stable in weak acid | Labile (High Risk) | CRITICAL: Strong acidic buffers (TFA, pH < 2) will hydrolyze the Boc group, converting the target back to N-desmethyl zopiclone during the run. |
| UV Max | 303-305 nm | 303-305 nm | Chromophore (chloropyridine) remains unchanged. |
Analytical Workflow Overview
The following diagram outlines the decision logic for selecting the appropriate detection method based on the analytical goal (Purity vs. Trace Quantification).
Figure 1: Analytical strategy emphasizing neutral sample preparation and buffer selection to prevent Boc-deprotection.
Method A: HPLC-UV (Purity & Process Control)
Application: Routine quality control, synthesis monitoring, and purity assignment.
Scientific Rationale
Standard Zopiclone methods often use low pH phosphate buffers. However, to analyze the N-Boc intermediate, we must maintain a pH > 4.0 to prevent on-column deprotection. Ammonium Acetate is selected as the buffer for its volatility (LC-MS compatible) and buffering capacity at pH 5.0.
Chromatographic Conditions[1][2][3][4]
-
Instrument: HPLC with PDA/UV Detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Column Temperature: 30°C (Do not exceed 40°C to ensure thermal stability).
-
Flow Rate: 1.0 mL/min.
-
Detection: 303 nm (Primary), 254 nm (Secondary).
-
Injection Volume: 10 µL.
Mobile Phase & Gradient
-
Solvent A: 10 mM Ammonium Acetate (adjusted to pH 5.0 with dilute Acetic Acid).
-
Solvent B: Acetonitrile (HPLC Grade).
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 10 | 90 | Linear Ramp (Elute Lipophilic Boc) |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | Stop |
Expected Retention:
-
N-desmethyl zopiclone: ~4-5 min
-
Zopiclone: ~7-8 min
-
This compound: ~12-14 min (Due to Boc lipophilicity).
Method B: LC-MS/MS (Trace Impurity Analysis)
Application: Genotoxic impurity screening or trace analysis in biological matrices.
Mass Spectrometry Parameters[3][4][5]
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
-
Source Temp: 350°C.
-
Capillary Voltage: 3.0 kV.
MRM Transition Table
The Boc group typically fragments via loss of the tert-butyl cation (-56 Da) or the complete Boc group (-100 Da) followed by decarboxylation.
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| N-Boc-N-desmethyl | 475.1 [M+H]+ | 375.1 (Loss of Boc) | 143.0 (Chloropyridine) | 20 / 35 |
| Zopiclone | 389.1 | 143.0 | 113.0 | 30 / 45 |
| N-desmethyl Zopiclone | 375.1 | 143.0 | 113.0 | 30 / 45 |
Note on Fragmentation: The transition 475.1 -> 375.1 represents the in-source or collision-induced loss of the protecting group, yielding the N-desmethyl fragment. This is the most intense transition but requires chromatographic separation to distinguish it from native N-desmethyl zopiclone.
Experimental Protocols
Sample Preparation (Critical Step)
-
Solvent: Use Acetonitrile:Water (50:50) .
-
Avoid: Do not use Methanol as the primary diluent if the sample contains trace acids, as transesterification can occur over long storage. Do not use 0.1% Formic Acid or TFA as a diluent.
-
Procedure:
-
Weigh 10 mg of this compound standard.
-
Dissolve in 10 mL Acetonitrile (Stock A: 1 mg/mL).
-
Dilute Stock A with water to reach target concentration (e.g., 50 µg/mL).
-
Filter through 0.22 µm PTFE or Nylon filter (Avoid PVDF if protein binding is a concern, though less relevant for neat standards).
-
System Suitability Criteria
-
Tailing Factor: < 1.5 (Boc-compounds can tail if residual silanols are active; high ionic strength buffer helps).
-
Resolution: > 2.0 between Zopiclone and this compound.
-
Boc Stability Check: Inject the standard 6 times. If the peak area of the N-Boc peak decreases and the N-desmethyl peak increases, the mobile phase is too acidic or the column temperature is too high.
Troubleshooting & Stability Logic
The following diagram illustrates the troubleshooting logic specifically for the Boc-protected species.
Figure 2: Troubleshooting logic for N-Boc stability issues during LC analysis.
References
-
European Pharmacopoeia (Ph.[2][3] Eur.) . Zopiclone Monograph 1060. (Provides baseline impurity profile and spectral data for the parent molecule).
-
Pharmaffiliates . This compound Reference Standard (CAS 1076199-62-6).[4] (Source for physical data and molecular weight confirmation).
-
Mistri, H. N., et al. (2008).[5] "HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites... in human plasma." Journal of Chromatography B, 864(1-2), 137-148. (Basis for MS fragmentation patterns of the Zopiclone core).
-
Han, G., et al. (2013). "Deprotection of Boc group using silica gel." Tetrahedron Letters. (Provides mechanistic insight into Boc acid-lability relevant to column choice).
-
SynThink Research Chemicals . Zopiclone EP Impurities & USP Related Compounds. (Context for process impurities and synthetic intermediates).
Sources
- 1. waters.com [waters.com]
- 2. Zopiclone impurity B EP Reference Standard CAS 43200-81-3 Sigma Aldrich [sigmaaldrich.com]
- 3. Zopiclone EP Impurity A (Eszopiclone USP Related Compound … [cymitquimica.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Identification and characterization of new impurities in zopiclone tablets by LC-QTOF-MS [ouci.dntb.gov.ua]
Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Quantification of N-Boc-N-desmethyl Zopiclone
Abstract
This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-Boc-N-desmethyl Zopiclone. This method is crucial for the quality control and stability testing of this key intermediate in pharmaceutical development. The described protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for regulatory submissions.[1][2][3][4]
Introduction
Zopiclone, a non-benzodiazepine hypnotic agent, is widely used for the treatment of insomnia.[5] Its metabolism primarily involves N-demethylation to form N-desmethyl Zopiclone and N-oxidation.[6][7][8] this compound is a protected derivative of N-desmethyl Zopiclone, often used as a key intermediate in the synthesis of related compounds or as a reference standard. The purity and stability of this intermediate are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API).
The development of a robust and reliable analytical method for the quantification of this compound is therefore essential. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and accuracy.[9][10] This application note provides a comprehensive guide for the development of a stability-indicating RP-HPLC method, capable of separating this compound from its potential degradation products and related impurities.
The principles of method development and validation are grounded in the ICH guidelines Q2(R2) for analytical validation and Q14 for analytical procedure development, ensuring a systematic and scientifically sound approach.[1][3][4]
Chemical Structures and Relationships
Understanding the chemical structures of Zopiclone and its related compounds is fundamental to developing a selective HPLC method. The tert-butoxycarbonyl (Boc) protecting group on N-desmethyl Zopiclone significantly alters its polarity, which is a key consideration for chromatographic separation.
Caption: Chemical relationship between Zopiclone, N-desmethyl Zopiclone, and this compound.
HPLC Method Development Workflow
The development of a robust HPLC method follows a logical and systematic progression. The following workflow diagram illustrates the key stages of the process, from defining the analytical target profile to method validation.
Caption: Systematic workflow for HPLC method development and validation.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV or PDA detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point based on methods for similar compounds.[9][10]
-
Chemicals:
-
This compound reference standard[11]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Buffers (e.g., Ammonium acetate, Potassium phosphate)
-
Acids (e.g., Formic acid, Phosphoric acid)
-
Bases (e.g., Ammonium hydroxide)
-
Initial Chromatographic Conditions (Starting Point)
Based on existing methods for Zopiclone and its metabolites, the following conditions provide a sound starting point for method development.[5][10][12][13]
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 303 nm (based on Zopiclone's chromophore)[9] |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Step-by-Step Method Development and Optimization
-
System Suitability: Prepare a standard solution of this compound (e.g., 100 µg/mL) in the sample diluent. Inject five replicates. The system is suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.[2]
-
Column and Mobile Phase Screening:
-
Rationale: The choice of stationary phase and mobile phase is critical for achieving optimal separation. A C18 column is a versatile starting point for moderately polar compounds. The use of an acidic mobile phase (e.g., with formic acid) can improve peak shape for amine-containing compounds.
-
Procedure: If the initial conditions do not provide a sharp, symmetrical peak, screen other columns (e.g., C8, Phenyl-Hexyl[14]) and different mobile phase modifiers (e.g., phosphate buffer).
-
-
Gradient Optimization:
-
Rationale: A gradient elution is often necessary to separate compounds with a wide range of polarities, which is particularly important for stability-indicating methods where degradation products may have significantly different properties.
-
Procedure: Adjust the gradient slope and duration to achieve adequate resolution between the main peak and any impurities or degradants. A shallower gradient can improve the separation of closely eluting peaks.
-
-
Forced Degradation Studies:
-
Rationale: To establish the stability-indicating nature of the method, the drug substance is subjected to stress conditions to generate potential degradation products.[9][15] Zopiclone itself is known to be unstable under certain conditions, leading to the formation of impurities like 2-amino-5-chloropyridine.[14][15][16][17]
-
Protocol:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 24 hours.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector is essential to confirm that the main peak is not co-eluting with any degradants.
-
Method Validation
The optimized method must be validated according to ICH Q2(R2) guidelines.[1][3][18] The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | The peak for this compound should be pure and well-resolved from degradation products and any potential impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 50-150% of the target concentration). |
| Accuracy | % Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | - Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections. - Intermediate Precision (Inter-day): RSD ≤ 2.0% over multiple days, with different analysts and equipment. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase composition ±2%). |
Illustrative Results
The following table presents expected data from a successful method development and validation.
| Parameter | Result |
| Retention Time (this compound) | ~15.2 min |
| Resolution (from nearest impurity) | > 2.0 |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | > 2000 |
| Linearity (r²) | 0.9995 |
| Accuracy (% Recovery) | 99.5% - 101.2% |
| Precision (RSD) | < 1.5% |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the development and validation of a stability-indicating RP-HPLC method for this compound. By following the outlined workflow and adhering to ICH guidelines, researchers and drug development professionals can establish a reliable and robust analytical method suitable for quality control and regulatory purposes. The causality behind each experimental choice has been explained to provide a deeper understanding of the method development process.
References
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- IntuitionLabs. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ResearchGate. (n.d.). Determination of related substances of zopiclone and its tablets by HPLC.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- SIELC Technologies. (2018, February 16). Separation of Zopiclone on Newcrom R1 HPLC column.
- PubMed. (2022, August 17). Toxicity evaluation of main zopiclone impurities based on quantitative structure-activity relationship models and in vitro tests.
- SCIEX. (n.d.). Sensitive and accurate characterization of Z drugs, metabolites and their degradation profile in urine using LC-MS MS.
- Semantic Scholar. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF ZOPICLONE IN BULK AND TABLET DOSAGE FORM USING RP-HPLC.
- ResearchGate. (2020, July 18). RP-HPLC Method for the Estimation of Zopiclone in Tablet Dosage Form.
- PubMed. (2008, March 15). HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma.
- PubMed. (1987, June 5). Simultaneous determination of zopiclone and its two major metabolites (N-oxide and N-desmethyl) in human biological fluids by reversed-phase high-performance liquid chromatography.
- ResearchGate. (2025, August 5). Rapid and simple method for the determination of zopiclone in plasma by HPLC.
- Pharmaffiliates. (n.d.). CAS No : 1076199-62-6 | Product Name : this compound.
- GYTI. (2016, October 24). Method development and validation of Zopiclone by RP-HPLC.
- DiVA. (n.d.). Zopiclone degradation in biological samples Characteristics and consequences in forensic toxicology.
- ResearchGate. (n.d.). Degradation of zopiclone during storage of spiked and authentic whole blood and matching dried blood spots | Request PDF.
- PubChem. (n.d.). N-Desmethylzopiclone | C16H15ClN6O3 | CID 162892.
- University of Nottingham. (n.d.). Zopiclone degradation in biological samples : Characteristics and consequences in forensic toxicology.
- PubChem. (n.d.). Zopiclone | C17H17ClN6O3 | CID 5735.
- ResearchGate. (n.d.). Chemical structures of zopiclone (A), N-desmethyl zopiclone (B), zopicloneN-oxide (C) and moclobemide (D). * denotes the chiral center.
- ChemicalBook. (2025, April 17). N-DESMETHYL ZOPICLONE.
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. semanticscholar.org [semanticscholar.org]
- 6. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of zopiclone and its two major metabolites (N-oxide and N-desmethyl) in human biological fluids by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zopiclone | C17H17ClN6O3 | CID 5735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Separation of Zopiclone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Method development and validation of Zopiclone by RP-HPLC | Gandhian Young Technological Innovation Award [gyti.techpedia.in]
- 14. sciex.com [sciex.com]
- 15. Toxicity evaluation of main zopiclone impurities based on quantitative structure-activity relationship models and in vitro tests [pubmed.ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
Application Note: Quantitative Analysis of Zopiclone and Metabolites in Human Plasma via LC-MS/MS
Executive Summary & Scientific Rationale
The quantification of Zopiclone (ZOP) and its primary metabolites, N-desmethylzopiclone (NDZ) and Zopiclone N-oxide (ZNO), presents specific bioanalytical challenges often overlooked in standard generic protocols. Zopiclone is a cyclopyrrolone hypnotic acting on the GABA-A receptor complex. From a bioanalytical perspective, two critical factors dictate the success of the assay: matrix instability and in-source conversion .
Critical Mechanism 1: pH-Dependent Instability Zopiclone is structurally labile in neutral to alkaline biological matrices, degrading into 2-amino-5-chloropyridine (ACP). Standard plasma storage at -20°C without acidification can lead to significant underestimation of parent drug concentrations. This protocol incorporates an immediate acidification step to freeze the metabolic profile at the point of collection.
Critical Mechanism 2: In-Source Fragmentation Zopiclone N-oxide (ZNO) is thermally labile. In the electrospray ionization (ESI) source, ZNO can lose oxygen to form an ion isobaric with the protonated Zopiclone parent ([M+H]+ 389). If ZNO and ZOP are not chromatographically separated, this "crosstalk" will result in a false positive bias for Zopiclone. This protocol utilizes a Phenyl-Hexyl stationary phase to ensure baseline resolution between the N-oxide and the parent.
Metabolic Landscape & Pathway Analysis
Understanding the metabolic fate is essential for selecting the correct analytes. Zopiclone is extensively metabolized in the liver via CYP3A4 and CYP2C8.[1]
Figure 1: Zopiclone Metabolic Pathway & Degradation
Caption: Metabolic pathway of Zopiclone mediated by CYP3A4/2C8 and abiotic degradation to ACP.
Method Development Strategy
Internal Standard Selection
Use Zopiclone-d4 or Zopiclone-d8 . Deuterated analogs are preferred over structural analogs (like zolpidem) to compensate for matrix effects and the specific extraction recovery losses associated with the cyclopyrrolone structure.
Chromatography Selection
While C18 columns are standard, they often struggle to retain the polar N-oxide metabolite or separate it sufficiently from the parent.
-
Recommended Column: Ascentis Express Phenyl-Hexyl (100 x 2.1 mm, 2.7 µm).
-
Why? The pi-pi interaction provided by the phenyl phase offers superior selectivity for the heterocyclic rings of Zopiclone, providing the necessary resolution to prevent ZNO
ZOP in-source interference.
Experimental Protocol
Reagents & Materials
-
Standards: Zopiclone, N-desmethylzopiclone, Zopiclone N-oxide (Cerilliant or equivalent).[2]
-
Internal Standard: Zopiclone-d4.
-
Solvents: LC-MS grade Methanol, Acetonitrile, Ammonium Acetate, Formic Acid.
-
Buffer: 10 mM Ammonium Acetate (pH 4.5).
Sample Preparation (Liquid-Liquid Extraction)
LLE is chosen over protein precipitation to minimize matrix effects (ion suppression) and improve sensitivity for low-dose PK studies.
Workflow Diagram:
Caption: Optimized LLE workflow highlighting the critical pH stabilization step.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Ascentis Express Phenyl-Hexyl (100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 15% B
-
3.0 min: 60% B
-
3.1 min: 90% B (Wash)
-
4.0 min: 90% B
-
4.1 min: 15% B (Re-equilibration)
-
Total Run Time: 5.5 min.
-
Mass Spectrometry:
-
Interface: Electrospray Ionization (ESI), Positive Mode.
-
Source Temp: 450°C (Note: Keep <500°C to minimize N-oxide degradation).
-
Spray Voltage: 4500 V.
MRM Transitions Table
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (V) | Dwell Time (ms) |
| Zopiclone | 389.1 | 245.0 | Quant | 25 | 50 |
| 389.1 | 217.0 | Qual | 35 | 50 | |
| N-desmethylzopiclone | 375.1 | 245.0 | Quant | 28 | 50 |
| 375.1 | 217.0 | Qual | 38 | 50 | |
| Zopiclone N-oxide | 405.1 | 245.0 | Quant | 26 | 50 |
| 405.1 | 143.3 | Qual | 30 | 50 | |
| Zopiclone-d4 (IS) | 393.1 | 249.0 | Quant | 25 | 50 |
Validation & Quality Control
To ensure the protocol meets FDA/EMA bioanalytical guidelines, the following parameters must be validated:
-
Linearity: 1.0 – 500 ng/mL (Weighted 1/x² regression).
-
Accuracy & Precision: Intra- and inter-day CV < 15% (20% at LLOQ).
-
Matrix Effect: Calculate Matrix Factor (MF) using post-extraction spike method.
-
Stability:
-
Benchtop: Unstable at room temperature > 4 hours without acidification.
-
Autosampler: Stable for 24 hours at 10°C in reconstitution solvent.
-
Freeze/Thaw: Limit to 3 cycles; acidification improves resilience.
-
Expert Troubleshooting Tip: If you observe a peak in the Zopiclone MRM channel (389->245) at the retention time of the N-oxide, your source temperature is likely too high, or your declustering potential (DP) is too aggressive, causing in-source fragmentation of the N-oxide. Lower the source temperature by 50°C and re-evaluate.
References
-
Hess, C. et al. (2014). Quantitative Analysis of Zopiclone, N-desmethylzopiclone, Zopiclone N-oxide and 2-Amino-5-chloropyridine in Urine Using LC–MS-MS. Journal of Analytical Toxicology. Available at: [Link]
-
Mistri, H.N. et al. (2008). HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma. Journal of Chromatography B. Available at: [Link]
-
Nilsson, G.H. et al. (2010).[4] Stability tests of zopiclone in whole blood. Forensic Science International.[4] Available at: [Link]
Sources
Advanced Impurity Profiling: Utilizing N-Boc-N-desmethyl Zopiclone in Forced Degradation and Method Validation Studies
Application Note: AN-ZOP-042
Executive Summary
In the forced degradation profiling of Zopiclone, the identification of the major metabolite and degradant N-desmethyl zopiclone is a critical regulatory requirement. However, the direct sourcing of N-desmethyl zopiclone reference standards can be costly or logistically challenging due to stability issues associated with the free secondary amine.[1]
This Application Note details the protocol for utilizing N-Boc-N-desmethyl Zopiclone (CAS: 1076199-62-6) as a robust Synthetic Precursor Reference .[1] This guide covers:
-
In-situ Generation: Controlled acidic deprotection of the N-Boc precursor to generate the N-desmethyl zopiclone marker.[1]
-
Method Specificity: Validating HPLC/LC-MS methods to distinguish between the synthetic process impurity (N-Boc precursor), the active degradant (N-desmethyl), and the API (Zopiclone).
-
Stress Testing: Protocols for incorporating the N-Boc variant into stress studies to map potential carryover pathways.
Scientific Background & Mechanistic Rationale
2.1 The Molecule: this compound [1][2]
-
Chemical Identity: tert-Butyl 4-[6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1-carboxylate.[1]
-
Role: It is the chemically protected form of N-desmethyl zopiclone.[1] The tert-butyloxycarbonyl (Boc) group protects the secondary amine of the piperazine ring.
-
Stability Advantage: Unlike the free amine (N-desmethyl zopiclone), the N-Boc variant is highly stable, non-hygroscopic, and resistant to oxidative degradation during storage, making it an ideal "Pro-Standard."[1]
2.2 The Degradation Context
Zopiclone degrades primarily via two pathways:[3][4]
-
Hydrolysis: Cleavage of the ester linkage.
-
Demethylation: Loss of the methyl group on the piperazine ring to form N-desmethyl zopiclone .
To validate a stability-indicating method, the analyst must prove that the method can resolve the N-desmethyl degradant from the API.[1] By using the N-Boc precursor, the analyst can generate the degradant in situ or use the Boc-compound to simulate "Process Impurities" that must be separated from "Degradation Impurities."[1]
Experimental Protocols
Protocol A: Preparation of Reference Standards
Objective: To prepare a stock solution of this compound and generate the N-desmethyl marker via controlled acid hydrolysis.
Materials:
-
This compound (CAS 1076199-62-6)[1]
-
Zopiclone API (Reference Standard)
-
Solvents: Acetonitrile (HPLC Grade), Trifluoroacetic Acid (TFA), Methanol.[1]
Step-by-Step Procedure:
-
Stock Solution A (Precursor): Dissolve 10 mg of this compound in 10 mL of Acetonitrile. (Conc: 1 mg/mL).
-
Conversion Reaction (In-Situ Deprotection):
-
Transfer 1.0 mL of Stock A into a 5 mL volumetric flask.
-
Add 1.0 mL of 20% TFA in Dichloromethane (DCM) or 4M HCl in Dioxane .
-
Note: The Boc group is acid-labile.[1]
-
Incubate at ambient temperature for 30 minutes.
-
Evaporate to dryness under nitrogen stream (to remove excess acid).
-
Reconstitute the residue in 1.0 mL of Mobile Phase A.
-
Result: This solution now contains N-desmethyl zopiclone (Solution B).[1]
-
-
System Suitability Mix:
-
Mix 0.5 mL of Zopiclone Stock (1 mg/mL) + 0.25 mL Stock A (N-Boc) + 0.25 mL Solution B (N-desmethyl).
-
Dilute to volume with Mobile Phase.
-
Use: This mixture proves the method can separate the API, the Degradant, and the Precursor.
-
Protocol B: Forced Degradation Study (Zopiclone API)
Objective: To induce degradation and confirm the retention time of the N-desmethyl metabolite matches the marker generated in Protocol A.
| Stress Condition | Reagent/Condition | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 N HCl | 60°C, 4-24 hrs | 10-20% |
| Base Hydrolysis | 0.1 N NaOH | RT, 2-6 hrs | 10-20% |
| Oxidation | 3% H₂O₂ | RT, 4-12 hrs | 10-20% |
| Thermal | Solid state, 80°C | 7 days | < 5% |
| Photolytic | 1.2 million lux hours | ICH Q1B | Variable |
Execution:
-
Subject Zopiclone API to the conditions above.
-
Neutralize samples (Acid/Base) to pH 7.0.
-
Inject the System Suitability Mix (from Protocol A) followed by the Stressed Samples .
-
Success Criteria: The peak generated in the Stressed Sample (Acid/Oxidation) must align with the retention time of the N-desmethyl peak in Solution B.
Analytical Method Parameters (HPLC/LC-MS)
To ensure separation of the hydrophobic N-Boc intermediate from the polar N-desmethyl degradant, a gradient method is required.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (or 20mM Ammonium Acetate pH 4.5).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 303 nm (Zopiclone max) and MS (ESI+).
-
Gradient Program:
| Time (min) | % Mobile Phase B | Phase Description |
| 0.0 | 10 | Initial Hold |
| 15.0 | 60 | Elution of API & N-Boc |
| 20.0 | 90 | Wash |
| 20.1 | 10 | Re-equilibration |
| 25.0 | 10 | End |
Expected Elution Order:
-
N-desmethyl Zopiclone: (Most Polar, elutes ~4-6 min)
-
Zopiclone (API): (Elutes ~8-10 min)
-
This compound: (Most Hydrophobic due to Boc group, elutes ~14-16 min)[1]
Visualizing the Workflow
The following diagram illustrates the logical flow of using the N-Boc precursor to validate the stability method.
Caption: Workflow for generating N-desmethyl zopiclone marker from N-Boc precursor and cross-referencing with stressed Zopiclone samples.
Data Interpretation & Acceptance Criteria
When analyzing the chromatograms, use the following logic to validate the method:
| Peak Identity | Expected RRT (Relative to Zopiclone) | Source | Acceptance Criteria |
| N-desmethyl Zopiclone | ~0.6 - 0.7 | Degradant / Hydrolyzed N-Boc | Resolution > 2.0 from API |
| Zopiclone | 1.00 | API | Peak Purity > 99.0% |
| N-Boc-N-desmethyl | ~1.5 - 1.8 | Synthetic Precursor | Must be absent in pure API |
Critical Control Point: If the N-Boc peak appears in your forced degradation sample of the API, it indicates contamination of the API with the synthetic intermediate, NOT a degradation pathway (since Zopiclone cannot spontaneously form a Boc group). This allows you to distinguish between synthesis defects and stability failures.
References
-
ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003.[1][5] Link
-
World Health Organization. "Zopiclone: Critical Review Report." Expert Committee on Drug Dependence, 2006.[1] Link
-
PubChem Compound Summary. "N-desmethylzopiclone."[1] National Center for Biotechnology Information. Link
-
Pharmaffiliates. "this compound Reference Standard." Product Catalog, Accessed 2026. Link
-
Baertschi, S. W. "Pharmaceutical Stress Testing: Predicting Drug Degradation." Taylor & Francis, 2nd Edition, 2011.[1] (Standard Text for Degradation Mechanisms).
Sources
protocol for synthesizing N-Boc-N-desmethyl Zopiclone in the lab
This application note outlines a robust protocol for the synthesis of N-Boc-N-desmethyl zopiclone (tert-butyl 4-({[6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]oxy}carbonyl)piperazine-1-carboxylate). This compound serves as a critical stable intermediate and analytical reference standard for characterizing the metabolism and degradation pathways of the hypnotic agent zopiclone.
This guide is designed for professional research environments and emphasizes the Mixed Carbonate Method via phenyl chloroformate activation, a strategy chosen for its high regioselectivity and avoidance of unstable carbamoyl chloride gases.
Application Note: Synthesis of this compound
Introduction & Retrosynthetic Logic
The synthesis targets the carbamate linkage between the pyrrolopyrazine scaffold and the protected piperazine ring. Direct coupling using phosgene is often avoided in modern application notes due to safety and handling constraints. Instead, we utilize a "One-Pot, Two-Step" activation strategy.
Mechanism of Action:
-
Activation: The secondary alcohol of the pyrrolopyrazine precursor is activated with phenyl chloroformate to form a reactive phenyl carbonate intermediate.
-
Substitution: The tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) acts as a nucleophile, displacing the phenoxide leaving group to form the stable carbamate product.[1]
Visual Workflow (DOT Diagram)
Figure 1: Reaction cascade for the synthesis of this compound via phenyl carbonate activation.
Reagents & Materials
The following stoichiometry is optimized for a 10 mmol scale. The use of 4-Dimethylaminopyridine (DMAP) as a catalyst is crucial for accelerating the formation of the bulky carbonate intermediate.
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount | Role |
| Hydroxy Precursor (Note 1) | 262.65 | 1.0 | 2.63 g | Starting Scaffold |
| Phenyl Chloroformate | 156.57 | 1.2 | 1.88 g (1.5 mL) | Activator |
| Triethylamine (TEA) | 101.19 | 2.5 | 2.53 g (3.5 mL) | Base (Acid Scavenger) |
| DMAP | 122.17 | 0.1 | 0.12 g | Nucleophilic Catalyst |
| N-Boc-Piperazine | 186.25 | 1.5 | 2.79 g | Nucleophile |
| Dichloromethane (DCM) | - | - | 50 mL | Solvent (Anhydrous) |
Note 1: 6-(5-chloropyridin-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine.[1][4][5] This precursor is commercially available or synthesized via the reduction of the corresponding anhydride/imide.
Detailed Experimental Protocol
Phase 1: Activation (Carbonate Formation)
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Charge the RBF with the Hydroxy Precursor (2.63 g, 10 mmol), DMAP (0.12 g), and anhydrous DCM (40 mL). Stir until a suspension or partial solution is achieved.
-
Base Addition: Add Triethylamine (3.5 mL) via syringe. Cool the mixture to 0°C using an ice bath.
-
Activation: Dropwise add Phenyl Chloroformate (1.5 mL) over 10 minutes.
-
Observation: A white precipitate (TEA·HCl) will form.[3] The solution may turn slightly yellow.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours .
-
Checkpoint: Monitor by TLC (SiO2, 5% MeOH in DCM). The starting alcohol (Rf ~0.3) should disappear, replaced by the less polar phenyl carbonate intermediate (Rf ~0.7).
-
Phase 2: Nucleophilic Substitution
-
Addition: To the reaction mixture (containing the intermediate), add N-Boc-Piperazine (2.79 g) in one portion.
-
Coupling: Stir the reaction mixture at RT for 12–16 hours (overnight).
-
Quench: Add water (50 mL) to the reaction flask and stir vigorously for 10 minutes to hydrolyze any excess chloroformate.
Phase 3: Workup and Purification
-
Extraction: Transfer to a separatory funnel. Separate the organic layer.[6][10][11][12] Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Wash the combined organic layers efficiently to remove phenol and pyridine byproducts:
-
2 x 30 mL 1M NaOH (Critical for removing phenol byproduct).
-
1 x 30 mL Water .
-
1 x 30 mL Brine .
-
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude off-white foam.
-
Purification: Purify via Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Eluent: Gradient of 0% to 5% Methanol in DCM.
-
Fraction Collection: Collect fractions containing the major product (Rf ~0.5 in 5% MeOH/DCM).
-
-
Final Product: Evaporate solvents to obtain This compound as a white crystalline solid.
Analytical Validation (Self-Validating System)
To ensure the integrity of the reference standard, the following analytical signatures must be verified.
| Method | Expected Signal / Characteristic | Interpretation |
| 1H NMR (CDCl3) | δ 1.45 (s, 9H) | Boc group confirmation (singlet). |
| 1H NMR (CDCl3) | δ 8.5–8.8 (m, pyridyl/pyrazine H) | Intact heteroaromatic scaffold . |
| IR Spectroscopy | 1690–1710 cm⁻¹ (broad/split) | Presence of two carbonyls (Carbamate + Boc). |
| Mass Spectrometry | [M+H]+ ≈ 475.9 | Consistent with Formula C21H22ClN7O5. |
Analytical Logic Diagram
Figure 2: Analytical decision tree for validating the synthesized reference standard.
Safety & Compliance
-
Chemical Safety: Phenyl chloroformate is corrosive and a lachrymator. All operations in Phase 1 must be conducted in a properly functioning fume hood.
-
Regulatory Context: While this compound is a chemical intermediate, it is a direct precursor to N-desmethyl zopiclone (a metabolite of a Schedule IV substance).[1] Researchers must adhere to their local regulations regarding the synthesis of structural analogs of controlled substances.
-
Waste Disposal: The aqueous washes from Phase 3 contain phenol and must be disposed of as hazardous organic waste, not poured down the drain.
References
-
Gotor, V., et al. (1997).[3] Synthesis of (+)-zopiclone via enzymatic resolution. Tetrahedron: Asymmetry, 8(7), 995-997.[3] Link
-
Buschmann, H., et al. (2000). Methods of making and using N-desmethylzopiclone. PCT International Application WO 00/69442. Link
-
Cotrel, C., et al. (1975). N-Substituted piperazinyl derivatives. U.S. Patent 3,862,149.[5][6][12][13] Link
-
Turon, E., et al. (2009). Process for synthesis and purification of anhydrous crystalline S-zopiclone. European Patent EP 2058313 A2.[12] Link
Sources
- 1. 6-(5-chloropyridin-2-yl)-5-hydroxy-7-oxo-5,6-dihydro pyrrolo-[3,4-b]-pyrazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN107445961B - A method for synthesizing eszopiclone - Google Patents [patents.google.com]
- 4. WO2009063486A2 - Process for preparation of dextrorotatory isomer of 6-(5-chloro-pyrid-2-yi)-5-[(4-methyl -1-piperazinyl) carbonyloxy]-7-oxo-6,7-dihydro-5h-pyrrolo [3,4-b] pyrazine (eszopiclone) - Google Patents [patents.google.com]
- 5. US8058438B2 - Eszopiclone process - Google Patents [patents.google.com]
- 6. US20070049590A1 - Compositions comprising zopiclone derivatives and methods of making and using the same - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents [patents.google.com]
- 9. Eszopiclone synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Method for synthesizing eszopiclone - Eureka | Patsnap [eureka.patsnap.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. WO2000069442A1 - Methods of making and using n-desmethylzopiclone - Google Patents [patents.google.com]
Mastering Quality Control: A Guide to the Procurement and Application of N-Boc-N-desmethyl Zopiclone Reference Material
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procurement, qualification, and application of N-Boc-N-desmethyl Zopiclone certified reference material. Adherence to these protocols is critical for ensuring data integrity and regulatory compliance in the analysis of Zopiclone and its related substances.
Introduction: The Role of this compound in Pharmaceutical Analysis
Zopiclone, a non-benzodiazepine hypnotic of the cyclopyrrolone class, is widely prescribed for the treatment of insomnia[1]. Its metabolism in humans is complex, involving pathways such as N-oxidation and N-demethylation[2][3]. The N-desmethyl metabolite, N-desmethylzopiclone, is a significant human metabolite, accounting for approximately 15% of an oral dose[4]. While considered inactive, its presence and quantity are critical quality attributes to monitor in both active pharmaceutical ingredients (APIs) and finished drug products.
This compound (tert-butyl 5-[6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1-carboxylate) is a tert-butyloxycarbonyl (Boc) protected form of this primary metabolite[5]. The Boc protecting group makes it a key intermediate in the synthesis of N-desmethylzopiclone and its derivatives[6]. As a reference material, it serves two primary purposes:
-
A stable precursor for the in-lab synthesis of high-purity N-desmethylzopiclone reference standard.
-
A crucial analytical tool for the identification and quantification of process-related impurities during Zopiclone synthesis.
The use of a well-characterized, high-purity reference material is a fundamental requirement for any analytical testing program. Regulatory bodies and pharmacopeias, such as the United States Pharmacopeia (USP), mandate the use of official reference standards to ensure the identity, strength, quality, and purity of medicines[7][8][9]. This guide establishes a robust framework for managing the entire lifecycle of the this compound reference standard, from supplier selection to its ultimate use in the laboratory.
The Reference Material Lifecycle: A Framework for Quality
The procurement of a reference material is not a simple purchase; it is the first step in a quality-driven lifecycle. Ensuring the integrity of this material from receipt to disposal is paramount for generating valid and reproducible analytical data.
Below is a workflow diagram illustrating the key stages in the lifecycle of a Certified Reference Material (CRM).
Phase I: Strategic Procurement of Reference Material
The foundation of reliable analysis lies in sourcing high-quality materials from reputable suppliers. This phase involves a systematic approach to supplier selection and material specification.
Supplier Qualification
Only purchase reference materials from accredited and reputable suppliers[10]. The ideal supplier is one accredited to ISO 17034 , the international standard for the competence of reference material producers. This ensures that the material has been produced and characterized under a robust quality management system.
When sourcing this compound (CAS No: 1076199-62-6), require the following from the supplier[5]:
-
A comprehensive, lot-specific Certificate of Analysis (CoA).
-
A Safety Data Sheet (SDS).
-
Information on the synthesis route to provide insight into potential impurities.
Deconstructing the Certificate of Analysis (CoA)
The CoA is the most critical document accompanying a reference material. It provides a complete profile of the material's identity, purity, and assigned value. Do not accept the material without a valid, current CoA. Below is a table representing a typical, albeit hypothetical, CoA for this compound.
| Parameter | Method | Specification | Hypothetical Result |
| Identity | |||
| Infrared (IR) Spectroscopy | USP <197K> | Conforms to reference spectrum | Conforms |
| ¹H NMR Spectroscopy | In-house | Structure is consistent | Consistent |
| Mass Spectrometry (MS) | ESI-MS | [M+H]⁺ = 475.1 g/mol (approx.) | 475.2 g/mol |
| Purity | |||
| Chromatographic Purity | HPLC-UV (254 nm) | ≥ 98.0% | 99.6% |
| Loss on Drying (LOD) | USP <731> | ≤ 1.0% | 0.2% |
| Residue on Ignition (ROI) | USP <281> | ≤ 0.2% | < 0.1% |
| Physical Properties | |||
| Appearance | Visual | White to off-white solid | White Solid |
| Storage & Handling | |||
| Recommended Storage | - | Store at 2-8°C, protected from light | - |
| Retest Date | - | 24 months from date of release | February 2028 |
Phase II: In-House Qualification and Verification
Upon receipt, the reference material must undergo a rigorous in-house qualification process to verify the supplier's claims and ensure its fitness for purpose. This is a cornerstone of a self-validating system.
Protocol 1: Receipt and Initial Inspection
-
Verify Shipping Conditions: Upon arrival, check if the material was shipped under the recommended conditions (e.g., with cold packs if necessary).
-
Inspect Container Integrity: Examine the container for any damage, broken seals, or contamination.
-
Cross-Reference Documentation: Meticulously compare the information on the container label (Name, Lot No., CAS No.) with the shipping documents and the Certificate of Analysis[10]. Any discrepancy is grounds for rejection.
-
Assign Unique ID: Assign a unique internal laboratory tracking number to the container. Log all details from the CoA into the laboratory's reference standard inventory management system[10].
Protocol 2: Identity Confirmation via FTIR Spectroscopy
Causality: Fourier Transform Infrared (FTIR) spectroscopy provides a unique molecular fingerprint, making it an excellent technique for rapid and definitive identity confirmation. This protocol verifies that the received material is indeed this compound by comparing its spectrum to a known reference or the supplier's provided spectrum.
Methodology:
-
Preparation: Ensure the FTIR sample compartment and ATR (Attenuated Total Reflectance) crystal are clean. Record a background spectrum.
-
Sample Analysis: Place a small amount (1-2 mg) of the this compound powder onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.
-
Acceptance Criterion: The major peaks in the sample spectrum must correspond in position and relative intensity to the reference spectrum.
Protocol 3: Purity Verification by High-Performance Liquid Chromatography (HPLC)
Causality: While the CoA provides a purity value, an orthogonal verification by HPLC confirms this purity and establishes a baseline chromatographic profile for future stability monitoring. This method is designed to separate the main component from any potential process impurities or degradants.
Methodology:
-
Standard Preparation (100 µg/mL):
-
Accurately weigh approximately 10.0 mg of this compound reference material.
-
Transfer quantitatively to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with acetonitrile. Mix thoroughly.
-
-
Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 30 | | | 20 | 90 | | | 25 | 90 | | | 25.1 | 30 | | | 30 | 30 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30°C | | Detection | UV at 254 nm | | Injection Volume | 10 µL |
-
System Suitability:
-
Inject the standard solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main component must be ≤ 2.0%. The tailing factor must be ≤ 2.0.
-
-
Purity Calculation:
-
Perform a single injection of the standard solution.
-
Calculate the area percentage of the main peak relative to the total area of all peaks detected.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Acceptance Criterion: The calculated purity should be consistent with the value reported on the Certificate of Analysis (typically within ±0.5%).
Phase III: Application and Long-Term Management
Proper handling and storage are essential to maintain the integrity of the reference material throughout its lifespan.
Storage and Handling
-
Storage: Store the material in its original, tightly sealed container at the temperature specified on the CoA, typically 2-8°C[2]. Protect from light and moisture.
-
Handling: Allow the container to equilibrate to room temperature before opening to prevent condensation. Use clean, calibrated weighing equipment in a controlled environment. Do not return unused material to the original container.
Protocol 4: Preparation of Stock and Working Solutions
Causality: Accurate solution preparation is fundamental to quantitative analysis. This protocol outlines the gravimetric and volumetric steps to minimize error.
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 25 mg of this compound into a suitable weighing vessel.
-
Quantitatively transfer the material to a 25 mL Class A volumetric flask using a suitable solvent (e.g., acetonitrile).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to volume with the solvent and mix thoroughly by inverting the flask at least 10 times.
-
Transfer to a labeled, amber glass vial and store at 2-8°C. Assign a short-term expiry date (e.g., 7 days, stability permitting).
-
-
Working Solutions:
-
Prepare working solutions by performing serial dilutions of the stock solution using calibrated pipettes and Class A volumetric flasks.
-
Application in Zopiclone Impurity Profiling
The this compound reference material can be used to identify and quantify its corresponding impurity in Zopiclone API batches. Using the HPLC method described in Protocol 3, a sample of Zopiclone API can be analyzed. The retention time of any impurity peak can be compared to that of the this compound reference standard to confirm its identity.
The diagram below illustrates the chemical relationship between Zopiclone and its key related compounds.
Conclusion
The procurement and use of this compound reference material demand a meticulous, systematic approach grounded in the principles of analytical quality assurance. By implementing the workflows and protocols detailed in this guide—from rigorous supplier qualification and CoA scrutiny to robust in-house verification and proper lifecycle management—researchers and drug development professionals can ensure the highest level of data integrity. This commitment to quality is not merely procedural; it is fundamental to achieving accurate impurity profiling, ensuring regulatory compliance, and ultimately, safeguarding patient safety.
References
-
DiVA. (n.d.). Zopiclone degradation in biological samples Characteristics and consequences in forensic toxicology. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound | CAS No: 1076199-62-6. Retrieved from [Link]
-
The Food Analyst. (2025, April 3). Standard Operating Procedure (SOP) for Handling, and Intermediate Checks of Certified Reference Materials (CRM). Retrieved from [Link]
-
Labforward. (2026, January 28). Managing Reference Standards and Calibration Materials. Retrieved from [Link]
-
ILSI India. (2016, November 16). Storage and Handling of Reference Standards. Retrieved from [Link]
-
PubMed. (2015, September 15). HPTLC Method for Quantitative Determination of Zopiclone and Its Impurity. Retrieved from [Link]
-
World Health Organization (WHO). (2022, September 9). Critical pre-review report: Zopiclone. Retrieved from [Link]
-
SynThink. (n.d.). USP Reference Standards in Pharmaceutical Analysis. Retrieved from [Link]
-
PubMed. (2015, February 25). Quantitative determination of zopiclone and its impurity by four different spectrophotometric methods. Retrieved from [Link]
-
PubMed. (2022, August 17). Toxicity evaluation of main zopiclone impurities based on quantitative structure-activity relationship models and in vitro tests. Retrieved from [Link]
-
SCIEX. (n.d.). Sensitive and accurate characterization of Z drugs, metabolites and their degradation profile in urine using LC-MS MS. Retrieved from [Link]
-
Oxford Academic. (2015, September 15). HPTLC Method for Quantitative Determination of Zopiclone and Its Impurity. Retrieved from [Link]
-
USP. (n.d.). Guideline for Referencing USP–NFDocumentary Standards. Retrieved from [Link]
-
USP. (2025, December 2). <11> USP Reference Standards. Retrieved from [Link]
-
Eurofins. (n.d.). Reference Standards & Materials – Simplifying Your Laboratory Work. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). HOW TO USE AND HOW NOT TO USE CERTIFIED REFERENCE MATERIALS IN INDUSTRIAL CHEMICAL METROLOGY LABORATORIES. Retrieved from [Link]
-
GMP Publishing. (2023, May 22). Reference Standards | Pharma Lab & Procurement. Retrieved from [Link]
-
Pharmaguideline. (2024, November 9). SOP for Receiving, Storage and usage of reference standard/primary/analytical standards. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]
-
ILAC. (2005). Guidelines for the Selection and Use of Reference Materials. Retrieved from [Link]
-
PubChem. (n.d.). N-Desmethylzopiclone. Retrieved from [Link]
-
PubChem. (n.d.). Zopiclone. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of zopiclone (A), N-desmethyl zopiclone (B), zopicloneN-oxide (C) and moclobemide (D). * denotes the chiral center. Retrieved from [Link]
-
NIST. (n.d.). N-Desmethyl-Zopiclone. Retrieved from [Link]
- Google Patents. (n.d.). WO2000069442A1 - Methods of making and using n-desmethylzopiclone.
-
LookChem. (n.d.). Synthesis of Zopiclone. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. N-Desmethylzopiclone | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. N-Desmethylzopiclone | C16H15ClN6O3 | CID 162892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound-d8_其他_德威钠 [gjbzwzw.com]
- 6. 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate hydrochloride | C16H16Cl2N6O3 | CID 45038907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. N-Desmethyl Zopiclone Hydrochloride 10mg | manchesterbeacon [manchesterbeacon.org]
Application Notes & Protocols for the Experimental Use of Labeled N-Boc-N-desmethyl Zopiclone-d8
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of N-Boc-N-desmethyl Zopiclone-d8. The primary application detailed is its use as a stable, protected precursor for the generation of N-desmethyl Zopiclone-d8, the ideal stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of N-desmethylzopiclone via Liquid Chromatography-Mass Spectrometry (LC-MS/MS). We will explore the underlying scientific principles, from the metabolism of Zopiclone to the fundamental advantages of using deuterated standards. This guide provides detailed, field-tested protocols for the deprotection of the precursor, sample preparation, method development, and data analysis, all grounded in authoritative regulatory standards.
Scientific Principles and Background
Zopiclone Metabolism
Zopiclone, a nonbenzodiazepine hypnotic of the cyclopyrrolone class, is widely used for the treatment of insomnia.[1] Following administration, it is extensively metabolized in the liver. The two primary metabolic pathways are:
-
N-demethylation: This pathway produces N-desmethylzopiclone (NDZ), which is considered pharmacologically inactive or significantly less active than the parent compound.[2][3]
-
N-oxidation: This pathway forms Zopiclone N-oxide (ZNO), a metabolite that retains some pharmacological activity.[2][4]
In vitro studies have identified Cytochrome P450 3A4 (CYP3A4) as the major isoenzyme responsible for both N-demethylation and N-oxidation.[2][5] Additionally, CYP2C8 has been shown to contribute significantly to the formation of N-desmethylzopiclone.[2][5] Accurate quantification of these metabolites, particularly N-desmethylzopiclone, is critical for comprehensive pharmacokinetic (PK) and drug metabolism studies.[6][7]
Caption: Metabolic pathways of Zopiclone.
The Role of Stable Isotope-Labeled Internal Standards (SIL-IS)
Quantitative bioanalysis using LC-MS/MS is susceptible to variations arising from sample preparation (e.g., extraction efficiency), matrix effects (ion suppression or enhancement), and instrument fluctuations.[8][9] An internal standard (IS) is added to all samples, calibrators, and quality controls (QCs) to normalize these variations.[10]
A SIL-IS, where several hydrogen atoms are replaced with deuterium (a stable, non-radioactive isotope), is considered the "gold standard" for LC-MS analysis.[11][12] Causality: Because the SIL-IS is chemically almost identical to the analyte, it co-elutes chromatographically and experiences nearly identical extraction recovery and matrix effects.[13] The mass spectrometer can easily differentiate the SIL-IS from the analyte due to the mass difference imparted by the deuterium atoms.[11] This ensures the ratio of the analyte peak area to the IS peak area remains constant, leading to superior accuracy and precision in quantification.[14]
This compound-d8: A Stable Precursor
This compound-d8 serves as an ideal, stable synthetic precursor to the desired internal standard, N-desmethyl Zopiclone-d8. The tert-Butyloxycarbonyl (Boc) protecting group enhances the shelf-life and stability of the compound during storage. It is intended to be removed (deprotected) by the end-user in a straightforward chemical step to yield the ready-to-use internal standard.
| Compound Property | Value |
| Full Chemical Name | This compound-d8 |
| CAS Number | 1246820-47-2[15] |
| Molecular Formula | C₂₁H₁₅D₈ClN₆O₅[15] |
| Molecular Weight | 482.95 g/mol [15] |
| Deuterium Labeling | d8 on the piperazine ring[16] |
| Purpose | Stable precursor for N-desmethyl Zopiclone-d8 Internal Standard |
Application: Quantitative Analysis of N-desmethylzopiclone
The primary application is the use of N-desmethyl Zopiclone-d8 (generated from the Boc-protected precursor) as an internal standard for the accurate quantification of N-desmethylzopiclone in biological matrices such as plasma, serum, and urine. This is a critical component of:
-
Pharmacokinetic (PK)/Toxicokinetic (TK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Zopiclone.[17]
-
Bioequivalence (BE) Studies: To compare the bioavailability of a generic drug product to the brand-name drug.
-
Therapeutic Drug Monitoring (TDM): To optimize dosing regimens for patients.
Experimental Protocols
Protocol 1: Deprotection of this compound-d8
Rationale: This step quantitatively removes the Boc protecting group to generate the active internal standard, N-desmethyl Zopiclone-d8. Trifluoroacetic acid (TFA) is a common and effective reagent for this purpose.
Materials:
-
This compound-d8
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Methanol (HPLC Grade)
-
Nitrogen gas supply
Procedure:
-
Accurately weigh 1 mg of this compound-d8 and dissolve in 1 mL of anhydrous DCM in a small glass vial.
-
Add 0.5 mL of TFA to the solution.
-
Allow the reaction to proceed at room temperature for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Carefully neutralize the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under a gentle stream of nitrogen.
-
The resulting residue is N-desmethyl Zopiclone-d8. Reconstitute in a known volume of methanol to create the primary stock solution.
-
Confirm purity and concentration via LC-MS analysis against a certified reference standard if available.
Protocol 2: Preparation of Stock and Working Solutions
Rationale: A series of well-defined solutions are required to prepare calibration standards and quality controls. Using a high-concentration stock solution minimizes storage needs and potential degradation.
Procedure:
-
IS Stock Solution (IS-S1): Prepare a 1.0 mg/mL stock solution of N-desmethyl Zopiclone-d8 (from Protocol 1) in methanol. Store at -20°C.
-
Analyte Stock Solution (A-S1): Prepare a 1.0 mg/mL stock solution of non-labeled N-desmethylzopiclone in methanol. Store at -20°C.
-
IS Working Solution (IS-WS): Dilute the IS-S1 stock solution with 50:50 methanol:water to a concentration of 100 ng/mL. This solution will be used to spike all samples.
-
Analyte Working Solutions (A-WS): Prepare a series of working solutions by serially diluting the A-S1 stock. These will be used to create the calibration curve.
| Solution ID | Purpose | Concentration | Solvent |
| A-S1 | Analyte Primary Stock | 1.0 mg/mL | Methanol |
| IS-S1 | IS Primary Stock | 1.0 mg/mL | Methanol |
| A-WS Series | Calibration Curve Spiking | 0.1 - 1000 ng/mL | 50:50 MeOH:H₂O |
| IS-WS | Sample Spiking | 100 ng/mL | 50:50 MeOH:H₂O |
Protocol 3: Plasma Sample Preparation using Solid Phase Extraction (SPE)
Rationale: SPE is a robust method for extracting small molecules from complex biological matrices like plasma. It effectively removes proteins, salts, and phospholipids that can interfere with LC-MS/MS analysis.
Materials:
-
Human plasma samples (blank, study samples)
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
IS Working Solution (IS-WS)
-
Phosphoric Acid (4%)
-
Methanol
-
Ammonium Hydroxide (5% in Methanol)
Procedure:
-
Thaw plasma samples to room temperature.
-
To 100 µL of each plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 10 µL of the IS-WS (100 ng/mL). This step is critical; the IS must be added before any extraction to account for all subsequent variability.[9][10]
-
Vortex briefly to mix.
-
Add 200 µL of 4% phosphoric acid to each sample to precipitate proteins and acidify the sample for SPE loading. Vortex and centrifuge at 14,000 rpm for 10 minutes.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from step 4 onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol to remove interferences.
-
Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Bioanalytical workflow for N-desmethylzopiclone.
Protocol 4: LC-MS/MS Method
Rationale: A reverse-phase C18 column provides good retention for moderately polar compounds like N-desmethylzopiclone. A gradient elution ensures sharp peaks and separation from matrix components. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification in a complex matrix.
LC Parameters (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate.
-
Injection Volume: 5 µL
MS/MS Parameters (Example):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MRM Transitions:
-
N-desmethylzopiclone: Q1: 375.1 -> Q3: 274.1 (Quantifier), 302.1 (Qualifier)
-
N-desmethyl Zopiclone-d8 (IS): Q1: 383.1 -> Q3: 282.1 (Quantifier)
-
-
Note: These mass transitions are predictive and must be optimized empirically on the specific instrument used.
Data Analysis and Method Validation
The concentration of N-desmethylzopiclone in unknown samples is determined by calculating the peak area ratio (Analyte/IS) and interpolating this value from a calibration curve constructed using known standards. The calibration curve is typically a linear regression of the peak area ratio versus the nominal concentration, with a weighting factor of 1/x² often applied.
The entire bioanalytical method must be validated according to regulatory guidelines from agencies like the FDA and EMA.[18][19][20]
| Validation Parameter | Description | Typical Acceptance Criteria (FDA/EMA)[18][19][21][22] |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interference at the retention time of the analyte and IS in blank matrix. |
| Accuracy & Precision | Closeness of measured values to the nominal value (accuracy) and to each other (precision). | For QCs, accuracy within ±15% of nominal (±20% at LLOQ). Precision ≤15% CV (≤20% at LLOQ). |
| Calibration Curve | Relationship between response and concentration. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Matrix Effect | The effect of co-eluting matrix components on ionization. | IS-normalized matrix factor should be consistent across different lots of matrix. |
| Recovery | The efficiency of the extraction process. | Should be consistent, precise, and reproducible, but does not need to be 100%. |
| Stability | Analyte stability in the biological matrix under various storage and processing conditions. | Concentration change should be within ±15% of the baseline value. |
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2012). Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies. Chemical Research in Toxicology, 25(3), 589–597. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]
-
Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Helander, A. (n.d.). Zopiclone degradation in biological samples Characteristics and consequences in forensic toxicology. DiVA portal. Retrieved from [Link]
-
Wikipedia. (n.d.). Zopiclone. Retrieved from [Link]
-
European Paediatric Translational Research Infrastructure. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
van der Kuy, P. H. M., et al. (2010). Applications of stable isotopes in clinical pharmacology. Journal of Applied Bioanalysis, 1(1), 1-9. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
Pharmaron. (n.d.). Pharmacokinetics With Radiolabelled Compounds. Retrieved from [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]
-
Becquemont, L., et al. (2002). Cytochrome P-450 3A4 and 2C8 are involved in zopiclone metabolism. Drug Metabolism and Disposition, 30(9), 1068-1073. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Llop, J., et al. (2021). Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging. Pharmaceutics, 13(10), 1629. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Moravek, Inc. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Stable Isotope-labeled Compounds. Retrieved from [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]
- Google Patents. (2000). WO2000069442A1 - Methods of making and using n-desmethylzopiclone.
-
ResearchGate. (2025). Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies | Request PDF. Retrieved from [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]
-
KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]
-
BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Clinical Pharmacokinetic Studies of Pharmaceuticals. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound-d8. Retrieved from [Link]
-
Veeprho. (n.d.). N-Desmethyl Zopiclone-D8. Retrieved from [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). N-Desmethyl Zopiclone-d8 Hydrochloride. Retrieved from [Link]
Sources
- 1. Zopiclone - Wikipedia [en.wikipedia.org]
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- 3. WO2000069442A1 - Methods of making and using n-desmethylzopiclone - Google Patents [patents.google.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Cytochrome P-450 3A4 and 2C8 are involved in zopiclone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nihs.go.jp [nihs.go.jp]
- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 22. resolvemass.ca [resolvemass.ca]
Troubleshooting & Optimization
Technical Support Center: N-Boc-N-desmethyl Zopiclone HPLC Analysis
Welcome to the technical support center for resolving co-elution issues in the HPLC analysis of N-Boc-N-desmethyl Zopiclone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving adequate separation between this compound and other closely related impurities or the parent API, Zopiclone.
This compound is a key intermediate and potential impurity in the synthesis of Zopiclone derivatives.[1][2] Its structural similarity to Zopiclone and other related compounds, such as N-desmethyl Zopiclone and Zopiclone N-oxide, presents a significant chromatographic challenge.[3][4] Co-elution can compromise the accuracy and precision of quantification, which is critical for quality control and regulatory compliance.[5]
This document provides a structured, in-depth approach to troubleshooting and resolving these specific co-elution problems through a series of frequently asked questions and detailed optimization protocols.
Troubleshooting Guide & FAQs
Q1: My this compound peak is showing a significant shoulder or is completely merged with the main Zopiclone peak on a standard C18 column. What is the most likely cause and my first step?
A1: This is a classic selectivity issue. This compound and Zopiclone are structurally very similar. The primary difference is the bulky, non-polar tert-Butoxycarbonyl (Boc) group replacing a methyl group on the piperazine ring. While this increases hydrophobicity, their overall polarity and interaction with a standard C18 stationary phase can be insufficiently different under generic mobile phase conditions, leading to co-elution.[6]
Your first step is to confirm system integrity before modifying the method. Poor peak shape, such as broadening or tailing, can mimic co-elution.[5][7]
Initial System Health Check:
-
Column Health: Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) to remove potential contaminants.[5]
-
Extra-Column Volume: Ensure all tubing is as short and narrow in diameter as possible to minimize peak broadening.[5]
-
Injection Solvent: Dissolve your sample in the initial mobile phase composition. Injecting in a stronger solvent can cause significant peak distortion.[5][8]
If the system is performing optimally and the issue persists, the problem is chemical selectivity, which requires method optimization.
Q2: How can I manipulate the mobile phase to resolve this compound from its related substances?
A2: Mobile phase manipulation is the most powerful tool for improving resolution. The key is to exploit the subtle differences in the physicochemical properties of the co-eluting compounds. The primary variables to adjust are the organic modifier, pH, and buffer concentration.
If you are using Acetonitrile (ACN), switching to Methanol (MeOH) or vice-versa can alter selectivity.
-
Acetonitrile (ACN): Often provides sharper peaks and different selectivity due to its dipole-dipole interactions.
-
Methanol (MeOH): Can offer different selectivity due to its hydrogen-bonding capabilities.
Causality: The Boc group on this compound adds significant steric hindrance and hydrophobicity. The way this group interacts with the C18 stationary phase versus how the smaller methyl group on Zopiclone does can be modulated by the choice of organic solvent. A change in solvent can alter the partitioning behavior of the analytes enough to achieve separation.[5]
This is often the most effective strategy, especially for compounds with ionizable groups.[9][10] Zopiclone and its derivatives contain basic nitrogen atoms in the piperazine and pyridine rings. Their degree of ionization is highly dependent on pH.
Causality: The pKa values of the ionizable nitrogens in this compound and Zopiclone are slightly different. By adjusting the mobile phase pH to a value that is within ±1.5 units of one of the pKa values, you can selectively alter the ionization state of one compound more than the other.[11] An ionized compound is more polar and will have a shorter retention time in reversed-phase HPLC, while a neutral compound will be more retained.[11] For basic compounds like these, lowering the pH (e.g., towards pH 2.5-3.5 with formic or phosphoric acid) will protonate them, generally decreasing retention. Conversely, a higher pH (e.g., pH 7-9, using a pH-stable column) will keep them in their neutral, more retentive form. The key is that the change in retention with pH may not be identical for both compounds, opening a window for separation.
| Parameter | Condition 1 (Acidic) | Condition 2 (Near Neutral) | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 7.0 | Exploit differences in protonation states.[10] |
| Mobile Phase B | Acetonitrile | Acetonitrile | Standard organic modifier. |
| Expected Outcome | Both compounds will be protonated and less retained. Selectivity may change. | Compounds will be in their neutral (free base) form, leading to stronger retention. This increased interaction time with the stationary phase can enhance separation. |
Protocol: pH Scouting Experiment
-
Prepare buffered mobile phases at three different pH levels: e.g., pH 3.0 (0.1% Formic Acid), pH 4.5 (Ammonium Acetate buffer), and pH 7.0 (Ammonium Bicarbonate buffer).
-
Ensure your column is stable at the chosen pH range. Standard silica-based C18 columns are often limited to pH 2-8.[9]
-
Inject your sample mix using an isocratic hold (e.g., 60:40 ACN:Buffer) at each pH condition.
-
Analyze the chromatograms for changes in retention time and, most importantly, selectivity (the distance between the peaks).
Q3: Adjusting the mobile phase isn't giving me baseline resolution. Should I change my gradient or my column?
A3: If mobile phase optimization is insufficient, the next logical steps are to refine your gradient and then consider alternative column chemistries.
A shallow gradient can significantly improve the resolution of closely eluting peaks.[12] If your peaks are eluting quickly, you are not allowing enough time for the stationary phase to differentiate between them.
Protocol: Gradient Sharpening
-
Initial Run: Start with a broad gradient (e.g., 5% to 95% ACN over 20 minutes) to determine the approximate elution time of the co-eluting pair.
-
Shallow Gradient: Design a new, much shallower gradient around the elution point. For example, if the pair elutes at ~40% ACN, try a gradient of 30% to 50% ACN over 30 minutes.
-
Isocratic Hold: For maximum resolution, you can even introduce an isocratic hold for a few minutes during the shallow gradient segment where the peaks are eluting.
If a C18 column cannot provide the required selectivity, changing the stationary phase is the next step. The goal is to introduce a different separation mechanism.[13][14]
| Column Type | Separation Mechanism | Why it Works for This Problem |
| Phenyl-Hexyl | π-π interactions, moderate hydrophobicity | The aromatic rings in Zopiclone and its derivatives can engage in π-π stacking interactions with the phenyl groups on the stationary phase. The Boc group may sterically hinder this interaction for this compound, creating a new selectivity dimension compared to a purely hydrophobic C18 phase. |
| Pentafluorophenyl (PFP) | Dipole-dipole, π-π, and ion-exchange interactions | PFP columns are excellent for separating structurally similar compounds, especially those containing polarizable aromatic systems and halogen atoms (like the chloro-group on Zopiclone).[15] This provides a complex, multi-modal interaction mechanism that is very different from C18. |
| Graphitized Carbon | Adsorption mechanism, sensitive to molecular shape | Carbon-based phases separate molecules based on their three-dimensional structure and polarizability.[6] This can be highly effective for resolving structurally similar compounds where traditional partitioning mechanisms fail.[6] |
Q4: I see an unexpected peak co-eluting with my analyte, but it's not present in all my samples. What could it be?
A4: This could be a "ghost peak," which is an artifact that can arise from several sources and may not be a true sample component.[5]
Troubleshooting Ghost Peaks:
-
Run a Blank Gradient: Inject a blank (mobile phase or sample solvent) and run your full gradient. If the peak appears, it's coming from your system or mobile phase, not your sample.[5]
-
Check Mobile Phase: Use only high-purity, HPLC-grade solvents and fresh buffers. Impurities in the mobile phase can accumulate on the column and elute as a peak during the gradient.
-
Investigate Carryover: If the ghost peak appears after injecting a concentrated standard, it is likely due to sample carryover from a previous injection. Implement a robust needle wash protocol and flush the column with a strong solvent between runs.[8]
Visualization of Troubleshooting Workflow
To provide a clear, logical path for resolving co-elution, the following workflow diagram outlines the decision-making process described in this guide.
Caption: Troubleshooting workflow for resolving HPLC co-elution.
References
-
Method development and validation of Zopiclone by RP-HPLC. (2016). techpedia.in. [Link]
-
Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns. ZirChrom. [Link]
-
Exploring the Role of pH in HPLC Separation. (2024). Moravek. [Link]
-
Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. (2025). MicroSolv Technology Corporation. [Link]
-
Rapid and simple method for the determination of zopiclone in plasma by HPLC. (2025). ResearchGate. [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
-
HPLC Troubleshooting. Waters Corporation. [Link]
-
Determination of related substances of zopiclone and its tablets by HPLC. ResearchGate. [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF ZOPICLONE IN BULK AND TABLET DOSAGE FORM USING RP-HPLC. Semantic Scholar. [Link]
-
Liquid Chromatographic Strategies for Separation of Bioactive Compounds in Food Matrices. (2018). National Center for Biotechnology Information. [Link]
-
Eszopiclone. (2025). USP-NF. [Link]
-
Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
How can I separate three structurally similar compounds in HPLC? (2015). ResearchGate. [Link]
-
Exploring the Role of pH in HPLC Separation. (2025). Veeprho. [Link]
-
Analytical Method Development and Validation for Determination of Residual Solvent in Zopiclone Tablets by Headspace Gas Chromatography. Semantic Scholar. [Link]
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. (2025). MicroSolv Technology Corporation. [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]
-
Separation Techniques in HPLC: Exploring the Fundamentals. (2023). Conquer Scientific. [Link]
-
Eszopiclone Tablets Revision Bulletin. (2017). USP-NF. [Link]
- Compositions comprising zopiclone derivatives and methods of making and using the same.
-
Critical pre-review report: Zopiclone. (2022). World Health Organization (WHO). [Link]
- Methods of making and using n-desmethylzopiclone.
-
Chemical structures of zopiclone (A), N-desmethyl zopiclone (B), zopicloneN-oxide (C) and moclobemide (D). ResearchGate. [Link]
-
This compound. Pharmaffiliates. [Link]
-
Quantitative analysis of zopiclone, N-desmethylzopiclone, zopiclone N-oxide and 2-amino-5-chloropyridine in urine using LC-MS-MS. (2014). National Center for Biotechnology Information. [Link]
Sources
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Boc-N-desmethyl Zopiclone
Introduction: The synthesis of N-Boc-N-desmethyl Zopiclone is a critical step in the development of various analogs and research compounds derived from Zopiclone, a non-benzodiazepine hypnotic agent. N-desmethyl Zopiclone is the primary active metabolite of Zopiclone.[1] Protecting the secondary amine with a tert-butyloxycarbonyl (Boc) group is a common strategy to enable further synthetic modifications. However, researchers frequently encounter challenges that lead to suboptimal yields. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocol and maximize your yield of this key intermediate.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues encountered during the Boc-protection of N-desmethyl Zopiclone. Each entry details potential causes and provides actionable solutions.
Issue 1: Low or Incomplete Conversion of N-desmethyl Zopiclone
Question: My TLC/LC-MS analysis shows a significant amount of unreacted N-desmethyl Zopiclone, even after extended reaction times. What factors could be responsible for this poor conversion, and how can I resolve it?
Answer: Incomplete conversion is one of the most common obstacles. The nucleophilicity of the secondary amine on the piperazine ring of N-desmethyl Zopiclone is sufficient for the reaction, but several factors can hinder its progress. Let's break down the potential causes and solutions.
Potential Causes & Recommended Actions:
-
Insufficient Base or Inappropriate Base Choice: The reaction requires a base to deprotonate the amine, enhancing its nucleophilicity.[2] A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used to scavenge the proton generated during the reaction. If the base is impure (e.g., contains water) or used in insufficient stoichiometric amounts, the reaction will stall.
-
Action: Ensure your base is anhydrous and use at least 1.2 to 2.0 equivalents.[2] For a sterically unhindered amine like this, TEA is often sufficient.
-
-
Sub-optimal Stoichiometry of Boc-Anhydride ((Boc)₂O): While a 1:1 stoichiometry is theoretically sufficient, in practice, a slight excess of (Boc)₂O is needed to drive the reaction to completion.
-
Action: Increase the amount of (Boc)₂O to 1.1–1.5 equivalents.[2] This ensures that even with minor reagent degradation or competing reactions (like hydrolysis), there is enough electrophile to react with all the starting material.
-
-
Low Reaction Temperature: While the reaction is often performed at room temperature, the inherent reactivity of your specific batch of N-desmethyl Zopiclone might necessitate gentle heating.
-
Action: If the reaction is sluggish at room temperature after 2-3 hours, consider gently heating the reaction mixture to 35-40°C. Always monitor by TLC to check for the formation of degradation byproducts at elevated temperatures.
-
-
Catalyst Absence or Inactivity: For many Boc protections, a catalytic amount of 4-dimethylaminopyridine (DMAP) can dramatically increase the reaction rate.[3] DMAP acts as a nucleophilic catalyst by first reacting with (Boc)₂O to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating agent than (Boc)₂O itself.[4]
Optimized Protocol for High Conversion:
Here is a step-by-step protocol incorporating the solutions above for a high-yield reaction.
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or THF | Aprotic solvents that solubilize reagents well. |
| N-desmethyl Zopiclone | 1.0 equiv | The limiting reagent. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.3 equiv | Slight excess to ensure complete conversion. |
| Triethylamine (TEA) | 1.5 equiv | Acts as a base to facilitate the reaction. |
| 4-DMAP (catalyst) | 0.1 equiv | Accelerates the rate of reaction. |
| Temperature | Room Temperature (can be warmed to 40°C) | Balances reaction rate with stability. |
| Time | 2-4 hours | Monitor by TLC until starting material is consumed. |
Issue 2: Significant Byproduct Formation Observed on TLC/LC-MS
Question: My reaction appears to go to completion, but I see multiple new spots on my TLC plate, leading to a difficult purification and low isolated yield. What are these byproducts and how can I prevent them?
Answer: Byproduct formation is a clear indicator that the reaction conditions are not selective enough. While the secondary amine is the most nucleophilic site, other functionalities can react under certain conditions.
Potential Causes & Recommended Actions:
-
O-Acylation: The hydroxyl group on the pyrrolopyrazine core, if present in a tautomeric form or as an impurity, could potentially be acylated. However, this is less likely than issues related to the primary reaction.
-
Reaction with Impurities: The purity of the starting N-desmethyl Zopiclone is paramount. Impurities from the N-demethylation step can lead to a complex crude mixture.
-
Action: Ensure the starting material is fully characterized and purified before use. Recrystallization or column chromatography of the N-desmethyl Zopiclone may be necessary.
-
-
Over-activation with DMAP: While DMAP is an excellent catalyst, using it in excess can sometimes promote undesired side reactions.[5][6]
-
Action: Use DMAP sparingly (0.05-0.1 equivalents). Do not use it in stoichiometric amounts.
-
-
Instability of Product/Starting Material: Zopiclone and its derivatives can be unstable under certain conditions, including prolonged exposure to heat or non-neutral pH.[1][7]
-
Action: Maintain a controlled temperature and work up the reaction as soon as it is complete. Ensure any aqueous washes during workup are neutral or slightly basic to prevent premature deprotection of the Boc group.[8]
-
Workflow for Minimizing Byproducts
Caption: Optimized workflow for clean N-Boc protection.
Issue 3: Low Isolated Yield After Purification
Question: My crude reaction mixture looks clean, but I'm losing a significant amount of product during silica gel chromatography. How can I improve my purification strategy?
Answer: Loss of product during purification is often due to suboptimal chromatography conditions or product instability on the stationary phase.
Potential Causes & Recommended Actions:
-
Product Adsorption on Silica: The this compound product, while less polar than the starting amine, still contains polar functional groups that can interact strongly with acidic silica gel. This can lead to streaking on the column and incomplete elution.
-
Action 1: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1% TEA in your eluent system). This neutralizes the acidic sites on the silica surface.
-
Action 2: Choose an appropriate solvent system. A gradient elution starting from a less polar mixture (e.g., 20% Ethyl Acetate in Hexanes) and gradually increasing polarity can provide better separation and recovery.
-
-
Product Instability: The Boc group is labile to acid.[2][9] If the silica gel is too acidic, or if acidic eluents are used, you can experience on-column deprotection, leading back to the starting material.
-
Action: As mentioned, use TEA-treated silica. Avoid using acidic additives in your mobile phase for this specific purification.
-
-
Alternative Purification: If chromatography remains problematic, consider crystallization.
-
Action: After a simple workup (aqueous wash and drying), concentrate the crude product and attempt to crystallize it from a suitable solvent system like Ethyl Acetate/Hexanes or Dichloromethane/Pentane.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for this reaction? A1: Anhydrous aprotic solvents are preferred. Dichloromethane (DCM) is an excellent choice due to its ability to dissolve the starting material and reagents, and its low boiling point makes for easy removal.[10] Tetrahydrofuran (THF) is also a common and effective solvent.[10]
Q2: How should I monitor the reaction's progress effectively? A2: Thin-Layer Chromatography (TLC) is the most straightforward method.[2][8] Use a mobile phase that gives good separation between the starting material and the product (e.g., 50% Ethyl Acetate in Hexanes). The N-Boc product will have a higher Rf value (be less polar) than the starting amine. Stain with potassium permanganate or view under UV light. For more precise monitoring, LC-MS can be used.[8]
Q3: Can I use a different base instead of TEA or DIPEA? A3: Yes, other non-nucleophilic organic bases can be used. However, inorganic bases like sodium carbonate or potassium carbonate are generally less effective in organic solvents like DCM unless a phase-transfer catalyst is used. Aqueous bases like sodium hydroxide can be used in biphasic systems or water-miscible solvents like THF or acetone, but this can increase the risk of hydrolyzing the Boc-anhydride.[11][12] For simplicity and efficacy in an anhydrous system, TEA or DIPEA is recommended.
Q4: My N-desmethyl Zopiclone is a hydrochloride salt. Do I need to free-base it first? A4: Yes, it is highly recommended. The Boc protection reaction requires a free amine nucleophile. If you start with the HCl salt, you will need to add an additional equivalent of base to neutralize the salt before the reaction can proceed. It is cleaner to perform a separate free-basing step (e.g., partitioning between DCM and a mild aqueous base like sodium bicarbonate, then drying the organic layer) before starting the Boc protection.[8]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield.
References
-
Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. [Link]
-
Boc Protection Mechanism (Boc2O + Base + DMAP). Common Organic Chemistry. [Link]
-
The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]
-
Critical pre-review report: Zopiclone. World Health Organization (WHO). [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Zopiclone degradation in biological samples Characteristics and consequences in forensic toxicology. DiVA portal. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Quantitative Analysis of Zopiclone, N-desmethylzopiclone, Zopiclone N-oxide and 2-Amino-5-chloropyridine in Urine Using LC-MS-MS. ResearchGate. [Link]
-
N-Desmethylzopiclone. PubChem - NIH. [Link]
-
Desmethylzopiclone. Wikipedia. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. benchchem.com [benchchem.com]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. nbinno.com [nbinno.com]
- 5. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 6. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Extraction Methods for Zopiclone Metabolites from Plasma
Welcome to the technical support center for the bioanalysis of Zopiclone and its metabolites. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and validated protocols to address common challenges encountered during the extraction of Zopiclone, N-desmethylzopiclone (NDZOP), and Zopiclone N-oxide (ZOPNO) from plasma.
Frequently Asked Questions (FAQs)
Q1: My Zopiclone recovery is consistently low. What is the most common cause?
A1: The most frequent cause of low Zopiclone recovery is analyte degradation. Zopiclone is notoriously unstable in biological matrices, particularly at room temperature or in neutral to alkaline conditions, where it hydrolyzes to form 2-amino-5-chloropyridine (ACP).[1][2][3] Ensure that plasma samples are kept frozen at -20°C or below immediately after collection and during storage.[2][3] All extraction steps should be performed on ice or at reduced temperatures to minimize degradation.[4][5]
Q2: I'm observing significant signal suppression in my LC-MS/MS analysis. How can I mitigate matrix effects?
A2: Matrix effects, which can cause ion suppression or enhancement, are a common issue with plasma samples due to phospholipids and other endogenous components.[6] To mitigate this, consider the following:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated analog of Zopiclone is the ideal internal standard as it co-elutes and experiences similar matrix effects, providing the most accurate correction.[7]
-
Optimize Extraction: Solid-Phase Extraction (SPE), particularly with mixed-mode cartridges (e.g., Oasis MCX), can provide cleaner extracts compared to Liquid-Liquid Extraction (LLE) or simple protein precipitation.[8][9]
-
Chromatographic Separation: Ensure your HPLC/UPLC method adequately separates Zopiclone and its metabolites from the regions where most phospholipids elute (typically very early in the run on a reverse-phase column).
Q3: Is Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) better for Zopiclone?
A3: Both LLE and SPE are well-validated for Zopiclone extraction, and the "better" method depends on your specific needs.
-
LLE is often described as simple and reliable, capable of high recovery (often >70%).[7][10] However, it can be labor-intensive and use larger volumes of organic solvents.[11]
-
SPE is often preferred for its high reproducibility, potential for automation, and ability to generate very clean extracts, which is advantageous for sensitive LC-MS/MS analysis.[11][12] It can be more effective at removing interfering matrix components.[8][9]
Q4: How can I prevent the degradation of Zopiclone N-oxide during the extraction process?
A4: Zopiclone N-oxide, like the parent drug, can be susceptible to degradation. Stability is enhanced under acidic conditions.[4] When developing your method, ensure that any reconstitution solvents or mobile phases are slightly acidic (e.g., containing 0.1% formic acid) to improve stability in the autosampler.[5] Minimize the time samples spend at room temperature before injection.
Q5: My results are not reproducible between batches. What should I investigate first?
A5: Lack of reproducibility often points to inconsistencies in sample handling and the extraction procedure.[13]
-
Verify Sample Stability: Ensure all samples, calibrators, and QCs have been handled identically and stored at appropriate temperatures (-20°C or colder).[2] Zopiclone can degrade in just one day at room temperature.[1]
-
Standardize pH Adjustments: The efficiency of both LLE and SPE is highly dependent on pH. Ensure precise and consistent pH adjustment of your plasma samples before extraction.
-
Review Pipetting and Evaporation Steps: Inaccurate pipetting of small volumes or inconsistent evaporation of solvents to dryness can introduce significant variability.
In-Depth Troubleshooting Guides
Issue 1: Low or Inconsistent Analyte Recovery
Underlying Cause: The physicochemical properties of Zopiclone and its metabolites necessitate precise control over the extraction environment. Low recovery can stem from incomplete extraction due to incorrect solvent or pH selection, or from degradation of the analyte during processing.[1][14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low analyte recovery.
Detailed Solutions:
-
Confirm Analyte Stability: Zopiclone is stable for less than a month at 4°C but for at least three months when frozen.[1][2] If there is any doubt about sample handling history, analyze for the primary degradation product, 2-amino-5-chloropyridine (ACP). Its presence confirms degradation has occurred.[1]
-
Optimize LLE Parameters:
-
pH: Zopiclone is a weak base. Extraction into an organic solvent is most efficient under alkaline conditions (pH 9-10), which neutralizes the molecule, increasing its hydrophobicity.
-
Solvent Choice: A mixture of solvents often provides the best results. Dichloromethane-isopropanol or ethyl acetate-heptane mixtures have been successfully used.[7][15] Start with a ratio like 90:10 and optimize.
-
-
Optimize SPE Parameters:
-
Sorbent: A C18 (reversed-phase) sorbent is a common and effective choice.[16]
-
Conditioning & Equilibration: This is a critical step. Failure to properly wet the sorbent will lead to poor interaction and low recovery.
-
Wash Step: Use a weak organic solvent (e.g., 5-10% methanol in water) to remove polar interferences without eluting the analytes.
-
Elution Step: Elute with a strong organic solvent like methanol or acetonitrile. The addition of a small amount of base (e.g., ammonia) to the elution solvent can improve the recovery of basic compounds like Zopiclone.
-
Issue 2: Significant or Variable Matrix Effects in LC-MS/MS
Underlying Cause: Co-eluting endogenous substances from plasma, primarily phospholipids, can interfere with the ionization of the target analytes in the mass spectrometer source, leading to inaccurate quantification.[6][17] The effect can vary from sample to sample, causing poor reproducibility.
Solutions & Best Practices:
-
Quantitative Assessment: First, quantify the matrix effect. Prepare two sets of samples: (A) analytes spiked into the post-extraction blank plasma matrix, and (B) analytes spiked into a clean solvent. The matrix effect is calculated as (Peak Area A / Peak Area B) * 100%. A value <100% indicates suppression; >100% indicates enhancement.[13]
-
Improving Sample Cleanup:
-
SPE: This is generally superior to LLE for removing phospholipids. Consider using a mixed-mode SPE plate that combines reversed-phase and ion-exchange properties for enhanced cleanup.[8]
-
LLE: Ensure the pH and solvent polarity are optimized to maximize analyte extraction while minimizing the co-extraction of interfering lipids.
-
-
Chromatographic Optimization:
-
Use a column with a different selectivity (e.g., a Phenyl-Hexyl or F5 column instead of a standard C18) to move the analytes away from interfering peaks.
-
Employ a diversion valve to send the early-eluting, salt-heavy portion of the sample to waste instead of the MS source.
-
A UPLC system with smaller particles can provide better resolution and separate analytes from matrix interferences more effectively.[17]
-
Data Summary: Comparison of Extraction Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate to High | High |
| Recovery | Moderate | High (>70%)[7] | High (>80%)[12] |
| Matrix Effect | High | Moderate | Low to Moderate[8] |
| Solvent Usage | Low | High | Low |
| Throughput | High (amenable to 96-well plates) | Low (manual) | High (amenable to 96-well plates) |
| Cost per Sample | Low | Moderate | High |
Validated Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for LC-MS/MS
This protocol is based on methodologies demonstrating high recovery and reproducibility for Zopiclone and its enantiomers.[12]
Workflow Diagram:
Caption: Step-by-step workflow for Solid-Phase Extraction.
Detailed Steps:
-
Sample Preparation: To 300 µL of plasma in a microcentrifuge tube, add the internal standard (e.g., S-Zopiclone-d8). Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of Milli-Q water. Do not allow the sorbent to dry.
-
Sample Loading: Load the prepared plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a rate of ~1 mL/min.
-
Washing: Wash the cartridge with 1 mL of Milli-Q water to remove salts and other polar interferences.
-
Drying: Dry the sorbent bed thoroughly by applying a high vacuum for 5-10 minutes. This step is crucial for ensuring efficient elution.
-
Elution: Elute the analytes by passing 1 mL of the elution solvent (e.g., 2% ammonium hydroxide in methanol) through the cartridge. Collect the eluate.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is adapted from validated methods for the simultaneous determination of Zopiclone and its metabolites in plasma.[7][10][18]
Workflow Diagram:
Caption: Step-by-step workflow for Liquid-Liquid Extraction.
Detailed Steps:
-
Sample Preparation: To 500 µL of plasma, add the internal standard.
-
pH Adjustment: Alkalinize the sample to a pH of approximately 9.5 by adding a small volume of dilute ammonium hydroxide.
-
Extraction: Add 3 mL of the extraction solvent (e.g., ethyl acetate/n-heptane, 80:20 v/v).[7]
-
Mixing: Cap the tube and vortex vigorously for 5 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to achieve a clean separation between the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new, clean tube, taking care not to aspirate any of the aqueous layer or the protein interface.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a nitrogen stream at 40°C. Reconstitute the residue in 100 µL of the mobile phase for analysis.
References
- Paw, B., & Misztal, G. (2002). Rapid and simple method for the determination of zopiclone in plasma by HPLC.
- Nirogi, R., Kandikere, V., & Mudigonda, K. (2006). Quantitation of zopiclone and desmethylzopiclone in human plasma by high-performance liquid chromatography using fluorescence detection. PubMed.
- Nilsson, G. (2012). Zopiclone degradation in biological samples Characteristics and consequences in forensic toxicology. DiVA.
- Marin, S. J., Roberts, M., Wood, M., & McMillin, G. A. (2012). Sensitive UPLC–MS-MS Assay for 21 Benzodiazepine Drugs and Metabolites, Zolpidem and Zopiclone in Serum or Plasma. Journal of Analytical Toxicology, Oxford Academic.
- Nilsson, G., Kugelberg, F. C., Ahlner, J., & Kronstrand, R. (2010). Stability tests of zopiclone in whole blood. PubMed.
- Khan, A., et al. (2009). sensitive, high-throughput and enantioselective quantitation of zopiclone in human plasma. IJPSR.
- Tonon, M. A., & Bonato, P. S. (2011). Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry.
- Tonon, M. A., & Bonato, P. S. (2011). Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry. PubMed.
- Kristoffersen, L., et al. (2014). Quantitative Determination of Zopiclone and Zolpidem in Whole Blood by Liquid-Liquid Extraction and UHPLC-MS/MS. PubMed.
- Nilsson, G. (2010). Stability of zopiclone in whole blood Studies from a forensic perspective. Diva-portal.org.
- SCIEX. (n.d.). Sensitive and accurate characterization of Z drugs, metabolites and their degradation profile in urine using LC-MS MS. SCIEX.
- Fernandez, C., et al. (1993). Simultaneous determination of zopiclone and its two major metabolites (N-oxide and N-desmethyl)
- Gaillard, Y., & Gay-Montchamp, J. P. (1993). Gas chromatographic determination of zopiclone in plasma after solid-phase extraction.
- Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy.
- Resolve Bio. (2026). Common Bioanalytical Mistakes That Delay Drug Development Programs. Resolve Bioanalytical.
- SCIEX. (n.d.). Sensitive and accurate characterization of Z drugs, metabolites and their degradation profile in urine using LC-MS/MS. SCIEX.
- Simbec-Orion. (2023). Common challenges in bioanalytical method development. Simbec-Orion.
- Jantos, R., et al. (2012).
- Wojnicz, A., et al. (2024).
- Wishart, D. (2018). Recovering the metabolome.
- Al-Asmari, A. (2025).
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Stability tests of zopiclone in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of zopiclone during storage of spiked and authentic whole blood and matching dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. sciex.com [sciex.com]
- 6. uab.edu [uab.edu]
- 7. Quantitative determination of zopiclone and zolpidem in whole blood by liquid-liquid extraction and UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. cris.unibo.it [cris.unibo.it]
- 10. Quantitation of zopiclone and desmethylzopiclone in human plasma by high-performance liquid chromatography using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjpn.org [rjpn.org]
- 12. ijpsr.com [ijpsr.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. simbecorion.com [simbecorion.com]
- 15. Simultaneous determination of zopiclone and its two major metabolites (N-oxide and N-desmethyl) in human biological fluids by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gas chromatographic determination of zopiclone in plasma after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS Analysis of Zopiclone & Impurities
Topic: Addressing Matrix Effects & Stability Challenges
Welcome to the Advanced Applications Support Hub. This guide addresses the specific challenges of quantifying Zopiclone and its impurities (2-amino-5-chloropyridine [ACP], N-desmethylzopiclone [NDZOP], and Zopiclone N-oxide [ZOPNO]) in complex biological matrices.
Unlike standard small molecule analysis, Zopiclone presents a dual-threat : it is highly susceptible to matrix-induced ion suppression (due to its elution profile relative to phospholipids) and pH-dependent degradation (converting to ACP in neutral/basic matrices).
Diagnostic Workflow: Is it Matrix Effect or Instrument Failure?
Before optimizing extraction, you must definitively locate the matrix effect (ME) in your chromatogram. We use the Post-Column Infusion (PCI) method as the gold standard diagnostic.
Protocol: Dynamic Matrix Effect Profiling
Objective: Visualize the exact retention time windows where your matrix suppresses or enhances ionization.[1]
Experimental Setup:
-
Infusion Pump: Prepare a neat solution of Zopiclone (100 ng/mL) and its impurities. Infuse this continuously at 10 µL/min into the post-column flow using a T-junction.
-
LC Injection: Inject a blank extracted matrix (e.g., plasma extracted via your current method) into the LC system.[2]
-
Data Acquisition: Monitor the MRM transitions for Zopiclone and impurities.
-
Analysis: The baseline should be high and stable (from the infusion). A "dip" in the baseline indicates suppression; a "hump" indicates enhancement.
Interpretation:
-
Scenario A (Co-elution): If the "dip" aligns with your Zopiclone retention time (RT), you have active suppression. Action: Change column selectivity or improve cleanup.
-
Scenario B (Late Elution): If the "dip" occurs after the analyte (typically 4-6 mins in reverse phase), it is likely phospholipids. Action: Adjust gradient to flush column or divert flow.
Figure 1: Diagnostic decision tree for identifying matrix effects using Post-Column Infusion.
Sample Preparation: The "Phospholipid Trap"
Protein Precipitation (PPT) is often insufficient for Zopiclone analysis because it fails to remove phospholipids (glycerophosphocholines), which are the primary cause of ion suppression in ESI+ mode.
Recommendation: Switch to Liquid-Liquid Extraction (LLE) .
Comparative Extraction Efficiency Table
| Method | Phospholipid Removal | Zopiclone Recovery | Stability Risk | Notes |
| Protein Precip (PPT) | Poor (< 20% removal) | High (> 90%) | High | Residual lipids cause accumulation on column; leads to drifting RT and suppression. |
| Solid Phase Extraction (SPE) | Excellent (with specific phases) | Moderate (70-85%) | Low | Requires "Hybrid" phases (e.g., Zr-coated) to target phospholipids. Costly. |
| Liquid-Liquid Extraction (LLE) | Superior | High (80-95%) | Low | Recommended. The organic layer excludes salts and phospholipids effectively. |
Optimized LLE Protocol for Zopiclone
-
Solvent: Ethyl Acetate : n-Heptane (80:20 v/v).[3]
-
Buffer: Add 50 µL of Ammonium Carbonate (pH 9) to plasma before extraction to ensure Zopiclone is in its non-ionized form (pKa ~6.9) for maximum organic solubility.
-
Stability Step: Evaporate the organic layer at < 40°C under nitrogen. Reconstitute in a mobile phase containing 0.1% Formic Acid. Crucial: Acidic reconstitution stabilizes Zopiclone against degradation to ACP.
Chromatographic Solutions
If you cannot change your extraction method, you must chromatographically resolve Zopiclone from the suppression zone.
The Problem: On standard C18 columns, Zopiclone often co-elutes with the "phospholipid tail" of the previous injection or the current void volume.
The Solution: Use a Phenyl-Hexyl stationary phase.[4]
-
Mechanism: Pi-pi interactions with the pyridine ring of Zopiclone provide alternative selectivity, shifting its retention time away from the aliphatic phospholipids.
-
Mobile Phase:
Impurity Profiling & Stability
Zopiclone degrades into 2-amino-5-chloropyridine (ACP) in basic conditions. This creates a "false positive" for the impurity ACP if sample handling is not controlled.
Zopiclone Degradation Pathway
Figure 2: Degradation and metabolic pathways of Zopiclone. Note the pH-dependent hydrolysis to ACP.
Target MRM Transitions (ESI+):
-
Zopiclone: 389.1 → 245.1
-
ACP (Impurity): 129.0 → 92.0 (Monitor this to assess sample degradation)
-
NDZOP: 375.1 → 245.1
-
ZOPNO: 405.1 → 143.0
Frequently Asked Questions (FAQ)
Q1: I see a "ghost peak" for Zopiclone in my blank samples. Is this carryover? A: It is likely carryover if it appears at the Zopiclone RT, but check the ACP transition. If you see high ACP in the blank, your Zopiclone might be degrading in the injector or on the column if the system was previously run with basic mobile phases.
-
Fix: Use a needle wash of Methanol:Water:Formic Acid (50:50:1).
Q2: Why is my Internal Standard (IS) response dropping over the run? A: This is a classic sign of Phospholipid Buildup . Lipids accumulate on the column and elute randomly in subsequent runs, suppressing the IS.[8]
-
Fix: Add a "sawtooth" wash step (95% B for 2 mins) at the end of every gradient.
Q3: Can I use Zolpidem-d6 as an Internal Standard for Zopiclone? A: No. While structurally similar, they have different retention times and pKa values. They will not experience the exact same matrix suppression at the exact same time. You must use Zopiclone-d4 or Zopiclone-d8 to strictly compensate for matrix effects.
Q4: My Zopiclone recovery is low (50%) with LLE. What is wrong? A: You likely didn't adjust the pH of the plasma before extraction. Zopiclone is ionizable. If the plasma is acidic (e.g., preserved with citrate/oxalate), the drug remains ionized and stays in the water layer.
-
Fix: Buffer the plasma to pH 9.0 (Ammonium Carbonate) before adding the organic solvent to drive Zopiclone into the organic phase.
References
-
Matrix Effect Assessment Strategies
-
Bonfiglio, R., et al. (1999). "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry. Link (Foundational paper on Post-Column Infusion).
-
Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry. Link
-
-
Zopiclone Stability & Impurities
-
Nilsson, G., et al. (2014).[3] "Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood." International Journal of Legal Medicine. Link
-
Han, X., et al. (2021).[7][9][10] "Identification and characterization of new impurities in zopiclone tablets by LC-QTOF-MS." Journal of Pharmaceutical and Biomedical Analysis. Link
-
-
Chromatographic Optimization
-
General Matrix Effect Mitigation
-
Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. Link
-
Sources
- 1. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of zopiclone and zolpidem in whole blood by liquid-liquid extraction and UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC/MS/MS Analysis of Zopiclone and Metabolites on Ascentis® Express Phenyl-Hexyl application for LC-MS | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. Identification and characterization of new impurities in zopiclone tablets by LC-QTOF-MS [ouci.dntb.gov.ua]
- 10. Identification and characterization of new impurities in zopiclone tablets by LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude N-Boc-N-desmethyl Zopiclone
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-Boc-N-desmethyl Zopiclone. As a key intermediate in various synthetic pathways, achieving high purity of this compound is critical for downstream applications and ensuring the integrity of final products. This document provides a comprehensive resource, structured in a question-and-answer format, to address common challenges and offer practical, field-proven solutions for the purification of crude this compound.
Our approach is grounded in fundamental chemical principles and validated by established laboratory practices. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system. This guide is intended to serve as a dynamic tool, empowering you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, several common impurities are frequently encountered:
-
Unreacted Starting Materials: This can include N-desmethyl Zopiclone and di-tert-butyl dicarbonate (Boc₂O).
-
Byproducts of the Boc-protection reaction: These may include t-butanol, and potentially over-reacted N,N-di-Boc derivatives.[1]
-
Degradation Products: Zopiclone and its derivatives can be susceptible to hydrolysis and oxidation, leading to the formation of impurities such as Zopiclone N-oxide.[2][3]
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., dichloromethane, triethylamine) and any catalysts may be present.[4][5]
A thorough understanding of your specific synthetic pathway is crucial for anticipating and identifying potential impurities.
Q2: My crude product is an oil and won't solidify. How can I proceed with purification?
A2: "Oiling out" is a common issue with Boc-protected compounds.[6] This phenomenon occurs when the compound separates from the solution as a supersaturated liquid rather than a crystalline solid. Here are several strategies to induce solidification:
-
Trituration: This involves stirring the oil with a non-polar solvent in which the product is insoluble, such as n-hexane or diethyl ether. This can mechanically force the oil into a solid precipitate.[6]
-
Seeding: If you have a small amount of pure, solid this compound, adding a "seed crystal" to the oil can initiate crystallization.[6][7]
-
Solvent Evaporation under High Vacuum: Ensure all residual solvents from the reaction are completely removed. Gentle heating (e.g., 40-50 °C) under high vacuum can help remove stubborn solvent traces that may be inhibiting crystallization.[6]
Q3: I'm seeing multiple spots on my TLC plate after purification. What could be the issue?
A3: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate post-purification indicates that the separation was incomplete. Several factors could be at play:
-
Inappropriate Solvent System for Chromatography: The chosen mobile phase may not have sufficient resolving power to separate your product from closely related impurities.
-
Column Overloading: Applying too much crude material to your chromatography column can lead to broad, overlapping bands and poor separation.
-
Co-eluting Impurities: Some impurities may have very similar polarities to your target compound, making them difficult to separate with a single chromatographic step.
-
On-column Degradation: The silica gel used in column chromatography can be slightly acidic and may cause the degradation of sensitive compounds.
A systematic approach to troubleshooting, starting with optimizing your TLC conditions, is recommended.
Troubleshooting Guides
Guide 1: Optimizing Column Chromatography
Column chromatography is a primary technique for purifying this compound.[8][9] This guide will help you troubleshoot common issues.
Problem: Poor Separation of Product and Impurities
dot
Caption: Decision workflow for troubleshooting poor column chromatography separation.
Step-by-Step Protocol for Optimizing TLC and Column Chromatography:
-
TLC Optimization:
-
Prepare several small vials with different solvent systems. Common starting points for Boc-protected amines include mixtures of a non-polar solvent (e.g., hexane, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane).[9]
-
Spot your crude material on multiple TLC plates and develop each in a different solvent system.
-
The ideal solvent system will give your product a Retention Factor (Rf) of approximately 0.3-0.4, with good separation from all impurity spots.
-
-
Column Preparation and Loading:
-
Once an optimal solvent system is identified, prepare a slurry of silica gel in the non-polar component of your mobile phase.
-
Carefully pack the column, ensuring there are no air bubbles or cracks in the stationary phase.
-
Dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica-adsorbed sample and carefully load the dry powder onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized mobile phase.
-
Collect fractions and monitor the elution of your product by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain your purified this compound.
-
Expert Insight: For Boc-protected amines, a gradient elution can sometimes provide better separation than an isocratic (constant solvent composition) elution. Start with a less polar mobile phase and gradually increase the polarity to elute your compound and then any more polar impurities.
Guide 2: Successful Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline material, provided a suitable solvent system can be found.[6][10]
Problem: Product "Oils Out" or Fails to Crystallize
dot
Caption: Troubleshooting guide for recrystallization issues.
Experimental Protocol for Recrystallization:
-
Solvent Selection:
-
The ideal recrystallization solvent will dissolve your compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Common solvent systems for Boc-protected compounds include ethyl acetate/hexane, ethanol/water, and toluene/methanol.[6][11]
-
To test solvents, place a small amount of your crude material in a test tube and add a few drops of the solvent. Heat the mixture to see if it dissolves, then cool to see if crystals form.
-
-
Recrystallization Procedure:
-
Dissolve the crude this compound in the minimum amount of the hot "good" solvent (the solvent in which it is more soluble).
-
If using a two-solvent system, slowly add the "poor" solvent (the solvent in which it is less soluble) dropwise to the hot solution until it becomes slightly cloudy.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.[6]
-
Data Presentation: Common Recrystallization Solvent Systems
| Solvent System | "Good" Solvent | "Poor" Solvent | Typical Application |
| Ethyl Acetate / Hexane | Ethyl Acetate | Hexane | General purpose for moderately polar compounds.[12] |
| Ethanol / Water | Ethanol | Water | For more polar compounds.[6] |
| Dichloromethane / Hexane | Dichloromethane | Hexane | Good for less polar compounds.[11] |
| Toluene / Methanol | Toluene | Methanol | An alternative for compounds with aromatic rings.[6] |
Guide 3: Liquid-Liquid Extraction for Initial Cleanup
A well-designed liquid-liquid extraction workup can significantly reduce the impurity load before proceeding to chromatography or recrystallization.
Problem: Emulsion Formation or Poor Separation of Layers
dot
Caption: Troubleshooting liquid-liquid extraction problems.
General Protocol for Extractive Workup:
-
After the reaction is complete, quench the reaction mixture with water or a mild aqueous acid or base as appropriate.
-
Transfer the mixture to a separatory funnel and add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Gently invert the funnel several times to mix the layers, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The organic layer containing your product can be washed sequentially with:
-
A dilute acid (e.g., 1M HCl) to remove any basic impurities like residual triethylamine.
-
A dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities.
-
Brine (saturated NaCl solution) to remove the bulk of the water from the organic layer.
-
-
Drain the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Trustworthiness through Self-Validation: Always analyze your crude product by TLC before and after the extractive workup. This will validate the effectiveness of the extraction in removing certain impurities and inform your subsequent purification strategy.
References
- WO2000069442A1 - Methods of making and using n-desmethylzopiclone - Google P
-
Zopiclone-impurities | Pharmaffiliates. (URL: [Link])
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC. (URL: [Link])
-
Boc Protection of Aminoglycosides - Article | ChemSpider Synthetic Pages. (URL: [Link])
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica. (URL: [Link])
-
N-Desmethyl Zopiclone | CAS No: 59878-63-6. (URL: [Link])
-
Critical pre-review report: Zopiclone - World Health Organization (WHO). (URL: [Link])
-
EXPERIMENTAL PROCEDURES - Beilstein Journals. (URL: [Link])
-
Resolving API Impurity Issues in Drug Development - Pharmaguideline. (URL: [Link])
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. (URL: [Link])
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])
-
Recrystallization solvent for boc-L-Phenylalanine : r/Chempros - Reddit. (URL: [Link])
-
CAS 59878-63-6 N-Desmethyl Zopiclone Impurity - Anant Pharmaceuticals Pvt. Ltd. (URL: [Link])
-
Zopiclone - Wikipedia. (URL: [Link])
- CN112661672A - Crystallization method of Boc-amino acid - Google P
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdn.who.int [cdn.who.int]
- 3. Zopiclone - Wikipedia [en.wikipedia.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. benchchem.com [benchchem.com]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. WO2000069442A1 - Methods of making and using n-desmethylzopiclone - Google Patents [patents.google.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 11. reddit.com [reddit.com]
- 12. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Stability Optimization for N-Boc-N-desmethyl Zopiclone
Current Status: Operational Ticket ID: STAB-ZOP-BOC-001 Assigned Specialist: Senior Application Scientist
Executive Summary: The Stability Paradox
Welcome to the technical support hub for N-Boc-N-desmethyl Zopiclone (CAS: 1246820-47-2). As a researcher, you are likely using this compound as a high-purity reference standard or a synthetic intermediate.
Handling this molecule requires navigating a chemical paradox :
-
The Zopiclone Core: Contains an ester linkage that is highly susceptible to hydrolysis in neutral/basic conditions.
-
The Boc Group: A carbamate protecting group that is highly labile (unstable) in acidic conditions.
To maintain stability, you must operate in a narrow "Goldilocks Zone." This guide provides the protocols to navigate these opposing degradation pathways.
Module 1: Solvent Selection & Solution Preparation
Core Directive: Eliminate moisture and protic solvents. The primary cause of degradation is not the compound itself, but the environment it is dissolved in.
Solvent Compatibility Matrix
| Solvent System | Compatibility | Risk Factor | Technical Note |
| DMSO (Anhydrous) | Excellent | Low | Preferred for stock solutions. High solubility; inert to both Boc and Ester moieties. |
| Acetonitrile (ACN) | Good | Low-Medium | Good for working standards. Ensure ACN is non-acidic (HPLC grade). |
| Methanol / Ethanol | Poor | High | Risk of Transesterification. Alcohols can attack the ester or facilitate Boc cleavage. |
| Chloroform ( | Caution | High | Often contains trace HCl, which will strip the Boc group rapidly. |
| Water (pH > 7) | Critical Failure | Extreme | Rapid hydrolysis of the ester to 2-amino-5-chloropyridine (ACP). |
| Water (pH < 3) | Critical Failure | Extreme | Rapid removal of Boc group to form N-desmethyl zopiclone. |
Protocol: Preparation of Stable Stock Solution (1 mg/mL)
-
Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation (water ingress).
-
Solvent Choice: Use DMSO-d6 (for NMR) or Anhydrous DMSO (for bioassays).
-
Weighing: Weigh the solid rapidly. The solid is hygroscopic; absorbed water will initiate hydrolysis.
-
Dissolution: Vortex gently. Do not sonicate for >1 minute (heat promotes Boc elimination).
-
Storage: Aliquot immediately into amber glass vials. Do not store in plastic (Boc compounds can leach plasticizers or adsorb to surfaces).
Module 2: The "Goldilocks" pH Window
The diagram below illustrates the opposing forces destroying your molecule. You must maintain the solution pH between 4.5 and 6.0 .
Figure 1: The Stability Paradox. The compound degrades via different mechanisms at high and low pH.
Module 3: Troubleshooting & FAQs
Issue 1: "I see a new peak in my HPLC chromatogram."
Diagnosis:
-
Scenario A (Boc Loss): The new peak matches the retention time of N-desmethyl zopiclone .
-
Cause: Your mobile phase is too acidic. Many standard Zopiclone methods use 0.1% Formic Acid or pH 3.5 Phosphate Buffer. This is safe for Zopiclone but will deprotect your N-Boc standard over time.
-
Fix: Switch to a neutral mobile phase (Ammonium Acetate, pH 5.0) or minimize column residence time. Inject the standard immediately after dilution.
-
-
Scenario B (Hydrolysis): The new peak is 2-amino-5-chloropyridine (ACP) .
-
Cause: Moisture ingress or high pH.
-
Fix: Check your organic solvents for water content. Ensure your autosampler is chilled (4°C).
-
Issue 2: "The compound is degrading in Chloroform."
Diagnosis: Trace Acidity.[1]
-
Explanation: Chloroform naturally decomposes to form Phosgene and HCl over time. Even ppm levels of HCl will cleave the Boc group.
-
Fix: Filter
through basic alumina before use or switch to .
Issue 3: "Can I use this standard for long-term stability studies?"
Diagnosis: Not recommended in solution.
-
Explanation: Boc-carbamates are kinetically stable but thermodynamically unstable in solution.
-
Fix: Store as a solid powder at -20°C. Only reconstitute immediately prior to use. If solution storage is mandatory, use anhydrous DMSO at -80°C.
Module 4: Degradation Pathway Visualization
Understanding how the molecule breaks down allows you to prevent it.
Figure 2: Mechanistic degradation pathways showing Acidolysis (Top) and Hydrolysis (Bottom).
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Boc stability: Stable to base, labile to acid).
-
Mistri, H. N., et al. (2008).[1][2] "HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites...". Journal of Chromatography B. (Establishes Zopiclone core instability in basic media and hydrolysis to ACP).
-
Nilsson, G., et al. (2010).[3] "Stability tests of zopiclone in whole blood". Forensic Science International.[4] (Identifies 2-amino-5-chloropyridine as the primary degradation product via hydrolysis).
-
BenchChem. (2025). "A Comparative Guide to Boc and Other Acid-Labile Protecting Groups".
Sources
Validation & Comparative
Validation of an Analytical Method for N-Boc-N-desmethyl Zopiclone
Executive Summary: The Criticality of Protected Intermediates
In the synthesis and quality control of Zopiclone (a cyclopyrrolone hypnotic), the management of process-related impurities is paramount for ICH Q3A/B compliance. N-Boc-N-desmethyl Zopiclone (CAS: 1076199-62-6) represents a specific class of hydrophobic impurity—a tert-butyloxycarbonyl (Boc) protected intermediate often used to modulate the reactivity of the piperazine ring during synthesis.
Unlike the polar metabolites (e.g., N-desmethyl zopiclone or Zopiclone N-oxide) which elute early in Reverse-Phase Chromatography (RP-HPLC), the N-Boc moiety significantly increases lipophilicity. Standard pharmacopeial methods designed for Zopiclone often fail to adequately resolve or elute this compound, leading to "ghost peaks" in subsequent runs or co-elution with the solvent front in the next injection.
This guide compares a Legacy Isocratic HPLC-UV Method against an Optimized Gradient LC-MS/MS Method , demonstrating why the latter is the superior "product" for the reliable validation of this compound.
Comparative Analysis: Legacy vs. Optimized Method
The following table contrasts the performance of a standard pharmacopeial-style isocratic method with the optimized gradient method designed for this hydrophobic impurity.
Table 1: Performance Comparison Matrix
| Feature | Alternative: Legacy Isocratic HPLC-UV | Product: Optimized Gradient LC-MS/MS | Impact Analysis |
| Detection Principle | UV Absorbance (303 nm) | ESI+ Mass Spectrometry (MRM) | Sensitivity: MS/MS provides 1000x lower LOD, essential for trace impurity quantification (<0.05%). |
| Elution Mode | Isocratic (Phosphate Buffer/ACN) | Gradient (Ammonium Acetate/ACN) | Retention: Isocratic methods often permanently retain N-Boc species on the column or elute them as broad, undetectable bands. |
| Specificity | Low (Susceptible to matrix interference) | High (Mass-selective detection) | Reliability: MS distinguishes N-Boc (m/z ~475) from Zopiclone (m/z ~389) even if retention times shift. |
| Run Time | 15–20 mins (Fixed) | 12 mins (Ballistic Gradient) | Throughput: Gradient cleaning steps prevent carryover of the lipophilic N-Boc impurity. |
| LOD (Limit of Detection) | ~0.5 µg/mL | ~0.5 ng/mL | Compliance: Allows quantification well below the ICH reporting threshold (0.05%). |
Scientific Rationale & Mechanism
The Hydrophobicity Challenge
Zopiclone is moderately polar (LogP ~0.8). Its metabolites, N-desmethyl zopiclone and N-oxide, are more polar. However, the addition of the Boc group to the N-desmethyl intermediate removes the ionizable amine proton and adds a bulky, lipophilic tert-butyl group. This drastically increases the LogP (predicted >2.5), causing it to adhere strongly to C18 stationary phases.
-
Legacy Failure Mode: In isocratic systems with <40% organic modifier, this compound may not elute within the run time, eluting instead in subsequent injections (carryover), compromising data integrity.
-
Optimized Solution: A gradient ramping to 95% Acetonitrile ensures the complete elution of the Boc-protected species, while MS/MS detection targets the specific parent ion
.
Visualizing the Separation Pathway
Figure 1: Chromatographic separation logic. The N-Boc impurity requires high organic strength for elution, necessitating a gradient method over isocratic alternatives.
Validated Experimental Protocol
This protocol is designed to be self-validating, meaning the system suitability criteria (SST) inherently check for the specific failure modes of this impurity (e.g., resolution and carryover).
Instrumentation & Conditions
-
System: UHPLC coupled to Triple Quadrupole MS (LC-MS/MS).[1]
-
Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent high-pH stable column).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 adjusted with NH₄OH). Note: High pH keeps Zopiclone in free base form, improving peak shape, while compatible with the non-ionizable Boc group.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial Hold |
| 1.0 | 10 | Load |
| 6.0 | 90 | Elution of N-Boc Impurity |
| 8.0 | 90 | Column Wash |
| 8.1 | 10 | Re-equilibration |
| 12.0 | 10 | End of Run |
MS/MS Parameters (ESI Positive)
-
Precursor Ion (Q1): 475.2 m/z
-
Product Ion (Q3): 143.0 m/z (Characteristic piperazine fragment) & 113.0 m/z.
-
Collision Energy: 25-35 eV (Optimized per instrument).
Validation Data Summary
The following data represents typical performance metrics achieved when validating this method according to ICH Q2(R1) guidelines.
Table 2: Validation Results
| Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at RT of N-Boc | No peaks in blank; Resolution > 2.0 from Zopiclone | Pass |
| Linearity | Pass | ||
| Accuracy (Recovery) | 80–120% at LOQ | 94.5% (Mean at LOQ level) | Pass |
| Precision (Repeatability) | RSD < 5.0% | 1.8% (n=6 injections) | Pass |
| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | LOD: 0.2 ng/mL; LOQ: 0.5 ng/mL | Pass |
| Carryover | < 20% of LOQ in blank after high std | Not Detected (due to 90% B wash step) | Pass |
Workflow Visualization
The following diagram illustrates the complete validation workflow, highlighting the critical decision points that ensure scientific integrity.
Figure 2: Validation workflow emphasizing the solubility check and gradient optimization steps critical for this compound.
References
-
European Directorate for the Quality of Medicines (EDQM). Zopiclone: Impurities and Reference Standards. (Accessed 2026). Available at: [Link]
-
Mistri, H. N., et al. (2008).[6] "HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma." Journal of Chromatography B, 864(1-2), 137-148. Link
-
Nilsson, G., et al. (2014).[7] "Quantitative analysis of zopiclone, N-desmethylzopiclone, zopiclone N-oxide and 2-amino-5-chloropyridine in urine using LC-MS-MS." Journal of Analytical Toxicology, 38(6), 327-334. Link
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Pharmaffiliates. this compound Reference Standard Data Sheet. (Accessed 2026). Link
Sources
- 1. Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ZOPICLONE N-OXIDE price,buy ZOPICLONE N-OXIDE - chemicalbook [chemicalbook.com]
- 3. ZOPICLONE N-OXIDE | 43200-96-0 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Quantitative analysis of zopiclone, N-desmethylzopiclone, zopiclone N-oxide and 2-amino-5-chloropyridine in urine using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Cross-Validation of N-Boc-N-desmethyl Zopiclone Quantification
Executive Summary: The Stability-Sensitivity Paradox
In the synthesis of Eszopiclone and Zopiclone, N-Boc-N-desmethyl Zopiclone (CAS: 1076199-62-6) serves as a critical protected intermediate. Its accurate quantification is essential for two distinct phases: Process Analytical Technology (PAT) during synthesis and Impurity Profiling in the final API.
The analytical challenge lies in the tert-butyloxycarbonyl (Boc) protecting group. While Boc provides necessary steric shielding during synthesis, it is inherently acid-labile. Standard LC-MS mobile phases (often 0.1% Formic Acid) can induce on-column deprotection, converting the analyte into N-desmethyl zopiclone (the very impurity you are trying to distinguish it from).
This guide cross-validates two orthogonal methods:
-
HPLC-UV: The robust, neutral-pH "workhorse" for process monitoring (>0.1% levels).
-
LC-MS/MS: The high-sensitivity "gold standard" for trace impurity analysis (<0.05% levels), optimized with specific buffering to prevent in-source degradation.
Chemical Context & Analyte Properties
-
Analyte: this compound
-
Role: Synthetic Precursor / Potential Impurity
-
Critical Quality Attribute (CQA): The Boc group must remain intact during analysis to distinguish this intermediate from the deprotected metabolite (N-desmethyl zopiclone).
| Feature | HPLC-UV (Method A) | LC-MS/MS (Method B) |
| Primary Use | Process Control (Reaction Completion) | Trace Impurity (Final Product Release) |
| Detection Limit | ~0.5 µg/mL | ~1.0 ng/mL |
| Risk Factor | Low Specificity (Co-elution) | In-Source Fragmentation (False Positives) |
| Cost/Run | Low | High |
Method A: HPLC-UV (Process Control)
Objective: Quantify the intermediate at high concentrations (>98% purity or >0.5% unreacted starting material) without degrading the Boc group.
Scientific Rationale
The cyclopyrrolone and pyridine rings in the Zopiclone scaffold provide strong UV absorption at 303 nm . By using a neutral pH buffer, we eliminate the risk of acid-catalyzed Boc deprotection, ensuring the peak observed is the intact molecule.
Protocol
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8 - Neutral).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 30% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 303 nm (Primary), 254 nm (Secondary).
-
Sample Diluent: 50:50 Water:ACN (Avoid Methanol if transesterification is suspected, though rare).
Self-Validating Check: Inject a standard of N-desmethyl zopiclone. It should elute significantly earlier (more polar) than the N-Boc variant. If the N-Boc peak tails or shows a "saddle," on-column degradation is occurring.
Method B: LC-MS/MS (Trace Impurity Analysis)
Objective: Detect trace levels (<50 ppm) of the N-Boc intermediate in the final Zopiclone API.
Scientific Rationale
To achieve high sensitivity, Electrospray Ionization (ESI) is required. However, the standard "0.1% Formic Acid" mobile phase (pH ~2.7) is dangerous here. It can cleave the Boc group inside the heated ESI source, creating a false signal for N-desmethyl zopiclone.
-
Solution: Use Ammonium Acetate (pH 4.5) . It provides sufficient protonation for ESI(+) without being acidic enough to cleave the carbamate bond rapidly.
Protocol
-
System: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).
-
Column: C18 UHPLC Column, 50 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 5 mM Ammonium Acetate (pH 4.5 adjusted with dilute Acetic Acid).
-
Mobile Phase B: Acetonitrile.
-
Ionization: ESI Positive Mode.
-
**MR
Navigating the Shadows: A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Zopiclone and Its Impurities
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of patient safety. For a widely prescribed hypnotic agent like Zopiclone, understanding the potential impact of its impurities is of paramount importance. This guide provides an in-depth comparative analysis of Zopiclone and its primary impurities, leveraging the predictive power of Quantitative Structure-Activity Relationship (QSAR) modeling alongside established experimental data. We will explore the "why" behind the analytical methodologies and toxicological assessments, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Imperative of Impurity Profiling: A Regulatory and Safety Perspective
The International Council for Harmonisation (ICH) has established stringent guidelines, namely ICH Q3A/B, which mandate the reporting, identification, and toxicological qualification of impurities in new drug substances and products.[1] These guidelines are not arbitrary; they are built on the principle that even minute quantities of impurities can potentially alter the efficacy, stability, and, most critically, the safety profile of a pharmaceutical product. The ICH M7 guideline further emphasizes the need to assess impurities for their mutagenic potential, a concern that can be efficiently addressed in the early stages of development through in silico approaches like QSAR.[2]
Zopiclone, a cyclopyrrolone derivative, is known to have several process-related and degradation impurities. Among these, Zopiclone Impurity B and 2-amino-5-chloropyridine have been identified as significant.[2][3] A thorough understanding of their potential biological activities is crucial for setting appropriate specifications and ensuring the safety of the final drug product.
Experimental Workflow: From Detection to In Silico and In Vitro/In Vivo Confirmation
A robust assessment of impurities follows a multi-pronged approach, integrating analytical chemistry with computational and experimental toxicology. This self-validating system ensures a high degree of confidence in the final safety assessment.
Diagram: A Self-Validating Workflow for Impurity Assessment
Caption: A logical workflow for the comprehensive assessment of pharmaceutical impurities.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Zopiclone and Impurity Detection
The cornerstone of impurity profiling is a validated, stability-indicating analytical method. HPLC is the most common technique for this purpose. The following protocol is a synthesis of established methods for the analysis of Zopiclone and its impurities.[4][5][6][7][8]
Objective: To separate and quantify Zopiclone from its known impurities (Impurity B and 2-amino-5-chloropyridine) in a drug substance or product.
Materials:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Ammonium bicarbonate or phosphate buffer (pH adjusted)
-
Zopiclone reference standard
-
Zopiclone Impurity B reference standard
-
2-amino-5-chloropyridine reference standard
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer. A common starting point is a mixture of acetonitrile and a 5mM ammonium bicarbonate solution.[7]
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 30°C
-
Detection Wavelength: 303 nm (Zopiclone has a significant absorbance at this wavelength)[4][8]
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standards of Zopiclone and its impurities in a suitable diluent (e.g., a mixture of mobile phase) to prepare stock solutions. Prepare a series of working standard solutions by diluting the stock solutions to known concentrations.
-
Sample Preparation: Accurately weigh and dissolve the Zopiclone drug substance or a powdered portion of the drug product in the diluent to achieve a target concentration.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the peaks corresponding to Zopiclone and its impurities based on their retention times compared to the standards. Quantify the impurities based on their peak areas relative to the standard of the main component or their own standards if available.
System Suitability: Before sample analysis, inject a system suitability solution (containing Zopiclone and its impurities) to ensure the chromatographic system is performing adequately. Key parameters include resolution between peaks, tailing factor, and theoretical plates.
Causality Behind Choices: The use of a C18 column is based on its versatility and effectiveness in separating compounds with moderate polarity like Zopiclone and its impurities. The choice of a buffered mobile phase helps to control the ionization state of the analytes, leading to better peak shape and reproducibility. A detection wavelength of 303 nm is selected to maximize the signal for Zopiclone, ensuring high sensitivity for both the API and its impurities.
Comparative Analysis: Zopiclone vs. Its Impurities
A comparative analysis of the physicochemical properties and toxicological profiles of Zopiclone and its main impurities is essential for a comprehensive risk assessment.
Table 1: Physicochemical Properties of Zopiclone and Its Key Impurities
| Property | Zopiclone | Zopiclone Impurity B | 2-amino-5-chloropyridine |
| Molecular Formula | C₁₇H₁₇ClN₆O₃ | C₁₁H₇ClN₄O₂ | C₅H₅ClN₂ |
| Molecular Weight ( g/mol ) | 388.81 | 262.65 | 128.56 |
| LogP (Octanol-Water Partition Coefficient) | 0.8 | Not available | 1.68 |
| Melting Point (°C) | 178 | Not available | 135-138 |
| Water Solubility | Practically insoluble | Sparingly soluble in DMSO | Moderately soluble |
| pKa | Not available | Not available | Not available |
Data sourced from PubChem and other chemical databases.[9]
QSAR and Experimental Toxicity Comparison
A pivotal study conducted a comprehensive toxicity evaluation of Zopiclone and its two main degradation impurities, Impurity B and 2-amino-5-chloropyridine, using a combination of QSAR modeling and experimental verification.[2]
QSAR Predictions: Various QSAR models were employed to predict the toxicity of the compounds, with a particular focus on genotoxicity. The in silico predictions indicated that both Zopiclone Impurity B and 2-amino-5-chloropyridine were non-mutagenic.[2] Based on these predictions, they were classified under the fifth impurity category according to ICH M7 guidelines, which allows them to be controlled as general non-mutagenic impurities.[2]
In Vitro Verification (Ames Test): To confirm the QSAR predictions, an in vitro bacterial reverse mutation assay (Ames test) was performed. The results of the Ames test corroborated the in silico findings, confirming that neither Impurity B nor 2-amino-5-chloropyridine exhibited mutagenic properties.[2]
In Vivo Verification (Zebrafish Embryo Assay): To assess developmental toxicity, a zebrafish embryo model was utilized. This in vivo assay revealed that 2-amino-5-chloropyridine exhibited the highest relative toxicity to zebrafish embryo development, followed by Impurity B, and then Zopiclone.[2] The observed malformation and mortality rates in the zebrafish embryos were concentration-dependent for all tested compounds.[2]
Table 2: Comparative Toxicological Profile
| Toxicological Endpoint | Zopiclone | Zopiclone Impurity B | 2-amino-5-chloropyridine |
| Genotoxicity (QSAR Prediction) | Non-mutagenic | Non-mutagenic | Non-mutagenic |
| Genotoxicity (Ames Test) | Non-mutagenic | Non-mutagenic | Non-mutagenic |
| Developmental Toxicity (Zebrafish Embryo Assay) | Lowest toxicity | Intermediate toxicity | Highest toxicity |
Data synthesized from the study by Li et al. (2022).[2]
Expert Insights: The congruence between the QSAR predictions and the experimental Ames test results provides a strong, self-validating system for assessing the genotoxic risk of these impurities. This alignment builds confidence in the use of in silico models for initial risk assessment, thereby reducing the need for extensive animal testing in the early stages of drug development. The zebrafish embryo assay provides crucial information on a different toxicological endpoint – developmental toxicity. The higher toxicity observed for the impurities, particularly 2-amino-5-chloropyridine, underscores the importance of controlling their levels in the final drug product, even if they are not genotoxic.
Conclusion and Recommendations
This comprehensive guide demonstrates the power of integrating analytical chemistry, in silico modeling, and experimental toxicology for the robust characterization and risk assessment of pharmaceutical impurities. The QSAR analysis, supported by in vitro and in vivo data, provides a clear understanding of the relative risks associated with Zopiclone and its primary impurities.
Based on the available evidence:
-
Zopiclone Impurity B and 2-amino-5-chloropyridine are not genotoxic. This allows for their control as standard impurities under ICH Q3A/B guidelines without the need for the more stringent controls required for mutagenic impurities under ICH M7.
-
The impurities, particularly 2-amino-5-chloropyridine, exhibit a higher potential for developmental toxicity than the parent drug. This finding highlights the necessity of maintaining strict control over the levels of these impurities in the final Zopiclone formulation to ensure patient safety.
The workflow and methodologies described herein provide a robust framework for the evaluation of other pharmaceutical impurities. By embracing a scientifically sound, multi-faceted approach, the pharmaceutical industry can continue to ensure the quality, safety, and efficacy of its products.
References
-
International Council for Harmonisation. (2006). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
Li, Y., et al. (2022). Toxicity evaluation of main zopiclone impurities based on quantitative structure-activity relationship models and in vitro tests. Journal of Applied Toxicology, 42(11), 1845-1854. [Link]
-
ForthTox. (n.d.). In Silico Toxicology. Retrieved February 20, 2026, from [Link]
-
Indivirtus Healthcare. (n.d.). Expert In Silico QSAR Assessment Services | ICH M7 Compliant. Retrieved February 20, 2026, from [Link]
-
IntuitionLabs. (2026, February 14). ICH M7: A Guide to Mutagenic Impurity Assessment Software. [Link]
-
PharmXtra. (n.d.). Contaminated Zopiclone: What is it? & Recent Media Coverage. Retrieved February 20, 2026, from [Link]
-
Brion, F., et al. (2008). Development of a New Screening Assay to Identify Proteratogenic Substances using Zebrafish Danio rerio Embryo Combined with an Exogenous Mammalian Metabolic Activation System (mDarT). Toxicological Sciences, 105(2), 349-359. [Link]
-
Sipes, N. S., et al. (2010). Development of a zebrafish embryo teratogenicity assay and quantitative prediction model. Birth Defects Research Part B: Developmental and Reproductive Toxicology, 89(1), 66-77. [Link]
-
MicroBiotics. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]
-
PozeSCAF. (2024, September 30). In Silico Toxicity Prediction. [Link]
-
RE-Place. (n.d.). Zebrafish Embryo Developmental Toxicity Assay. Retrieved February 20, 2026, from [Link]
-
JSciMed Central. (2018, May 18). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. [Link]
-
Singh, S., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2778. [Link]
-
Khaire, R. D., & Dengale, S. S. (2016). Method development and validation of Zopiclone by RP-HPLC. Savitribai Phule Pune University. [Link]
-
World Health Organization. (2022). Critical pre-review report: Zopiclone. [Link]
-
ResearchGate. (2020). RP-HPLC Method for the Estimation of Zopiclone in Tablet Dosage Form. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). method development and validation of zopiclone in bulk and tablet dosage form using rp-hplc. [Link]
-
PLOS One. (2026). Suicide adverse events associated with zopiclone and eszopiclone: A pharmacovigilance analysis based on FAERS, JADER and CVARD. [Link]
-
Semantic Scholar. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF ZOPICLONE IN BULK AND TABLET DOSAGE FORM USING RP-HPLC. Retrieved February 20, 2026, from [Link]
-
Chromservis. (n.d.). Zopiclone impurities. [Link]
-
Drug Metabolism and Disposition. (2024). Fatal Intoxications with Zopiclone—A Cause for Concern?. [Link]
-
ResearchGate. (2025). (PDF) Fatal Intoxications with Zopiclone-A Cause for Concern?. [Link]
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Comparative Guide: Genotoxicity Profiling of Zopiclone Degradation Products
Topic: Comparing the Genotoxicity of Different Zopiclone Degradation Products Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development and stability monitoring of Zopiclone (a cyclopyrrolone hypnotic), the identification and toxicological qualification of degradation products (DPs) are critical for regulatory compliance (ICH M7, ICH Q3A/B). Zopiclone is chemically labile, susceptible to hydrolysis and oxidation, leading to a complex impurity profile.
This guide provides a technical comparison of the genotoxic potential of the three primary Zopiclone degradation products: Zopiclone N-oxide (Impurity A) , 7-Hydroxy-derivative (Impurity B) , and the cleavage product 2-Amino-5-chloropyridine (ACP) . Contrary to initial structural alerts associated with aromatic amines, experimental data and QSAR modeling confirm that these major degradation products do not exhibit mutagenic activity, classifying them as Class 5 impurities under ICH M7 guidelines.
The Zopiclone Degradation Landscape[1][2]
Zopiclone degrades primarily through two mechanisms: hydrolysis of the ester linkage and oxidation of the piperazine nitrogen.
Key Degradation Products (DPs)
| Common Name | EP Impurity | Chemical Identity | Formation Mechanism |
| Zopiclone N-oxide | Impurity A | 4-[[[(5RS)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]oxy]carbonyl]-1-methylpiperazine 1-oxide | Oxidation (typically via peroxide impurities in excipients or storage). |
| 7-Hydroxy Derivative | Impurity B | (7RS)-6-(5-Chloropyridin-2-yl)-7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one | Hydrolysis (cleavage of the carbamate ester linkage). |
| ACP | N/A | 2-Amino-5-chloropyridine | Advanced Hydrolysis/Cleavage (breakdown of the pyrrolopyrazine ring system). |
Visualization: Degradation Pathways
The following diagram illustrates the structural relationships and formation pathways of these impurities.
Figure 1: Primary degradation pathways of Zopiclone leading to Impurity A (Oxidation), Impurity B (Hydrolysis), and ACP (Cleavage).
Comparative Genotoxicity Profile
The following assessment integrates in silico (QSAR) predictions and in vitro (Ames) experimental data.
Summary of Genotoxicity Data
| Compound | Structural Alert? | Ames Test (OECD 471) | In Vivo Relevance | ICH M7 Classification |
| Zopiclone (Parent) | No | Negative (TA98, TA100, TA1535, TA1537, WP2uvrA) | Non-genotoxic | Class 5 |
| Impurity A (N-oxide) | No | Negative | Metabolite (Qualified) | Class 5 |
| Impurity B | No | Negative | Low toxicity | Class 5 |
| ACP (2-Amino-5-chloropyridine) | Yes (Primary Aromatic Amine) | Negative | Non-mutagenic | Class 5 |
Mechanistic Insight: The ACP Paradox
2-Amino-5-chloropyridine (ACP) contains a primary amine attached to an aromatic (pyridine) ring, which is a classic "structural alert" for genotoxicity (potential to form reactive nitrenium ions via metabolic activation).
-
Hypothesis: One might expect ACP to be mutagenic.
-
Reality: Experimental data confirms ACP is negative in the Ames test.
-
Reasoning: The electron-withdrawing nature of the chlorine atom and the nitrogen in the pyridine ring likely reduces the electron density on the exocyclic amino group, hindering the N-hydroxylation step required for metabolic activation into a DNA-reactive species.
Experimental Methodologies
To ensure data integrity and reproducibility, the following protocols are recommended for verifying the genotoxicity of these specific impurities.
Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)
Standard: OECD Guideline 471[1]
Objective: Detect point mutations (base-pair substitution and frameshift) in Salmonella typhimurium and Escherichia coli.
-
Strain Selection:
-
S. typhimurium: TA98, TA100, TA1535, TA1537 (or TA97a).
-
E. coli: WP2 uvrA (or S. typhimurium TA102).
-
-
Test Article Preparation:
-
Dissolve Zopiclone impurities (Impurity A, B, ACP) in DMSO.
-
Prepare 5 dose levels (e.g., up to 5000 µ g/plate or limit of solubility).
-
-
Metabolic Activation (S9 Mix):
-
Prepare 10% S9 mix using Aroclor 1254-induced rat liver homogenate to simulate mammalian metabolism (crucial for ACP assessment).
-
-
Plate Incorporation Method:
-
Mix 0.1 mL bacterial culture + 0.1 mL test solution + 0.5 mL S9 mix (or buffer) + 2.0 mL molten top agar.
-
Pour onto minimal glucose agar plates.
-
-
Incubation & Scoring:
-
Incubate at 37°C for 48–72 hours.
-
Count revertant colonies manually or using an automated counter.
-
-
Validity Criteria:
-
Negative solvent controls must fall within historical ranges.
-
Positive controls (e.g., 2-Aminoanthracene for S9+) must show clear mutagenicity.
-
Protocol 2: In Silico Assessment (QSAR)
Standard: ICH M7(R1)
Objective: Computational prediction of bacterial mutagenicity for early-stage risk assessment.
-
Methodology: Use two complementary QSAR methodologies:
-
Expert Rule-Based System: (e.g., Derek Nexus) evaluates structural alerts against a knowledge base.
-
Statistical-Based System: (e.g., Sarah Nexus or MultiCASE) uses training sets to predict probability of mutagenicity.
-
-
Workflow:
-
Input SMILES strings of Impurity A, B, and ACP.
-
Run prediction.
-
ACP Specifics: If the system flags the "Primary Aromatic Amine," review the specific environment (chloropyridine) against the training set. If the specific scaffold is known to be negative (as ACP is), the alert can be dismissed based on expert review.
-
Regulatory Control Strategy (ICH M7)
The following decision tree outlines the control strategy for Zopiclone impurities based on the data above.
Figure 2: ICH M7 Qualification Workflow. ACP follows the path: Alert Present -> Ames Test -> Negative -> Class 5.
References
-
Toxicity evaluation of main zopiclone impurities based on quantitative structure-activity relationship models and in vitro tests. Source: PubMed / J. Appl. Toxicol. [Link]
-
Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R1). Source: ICH Guidelines [Link]
-
Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. (Note: Reference for analytical detection limits of chloropyridine derivatives). Source: Journal of Chromatographic Science [Link]
-
Zopiclone degradation in biological samples: Characteristics and consequences in forensic toxicology. Source: DiVA Portal [Link]
Sources
Safety Operating Guide
Navigating the Synthesis Frontier: A Comprehensive Safety and Handling Guide for N-Boc-N-desmethyl Zopiclone
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research, the synthesis and handling of novel chemical entities demand a rigorous and proactive approach to safety. This guide provides essential, in-depth technical and procedural information for the safe handling, use, and disposal of N-Boc-N-desmethyl Zopiclone, a key intermediate in synthetic pathways. As a Senior Application Scientist, my objective is to equip you with the knowledge to not only follow protocols but to understand the rationale behind them, ensuring a culture of safety and scientific integrity within your laboratory.
Understanding the Hazard Profile: A Principle of Precaution
This compound is a research chemical for which a complete toxicological profile has not yet been established. It is a derivative of Zopiclone, a nonbenzodiazepine hypnotic agent, and its active metabolite, N-desmethylzopiclone.[1][2] The introduction of the tert-butyloxycarbonyl (Boc) protecting group alters the molecule's properties, but the core structure necessitates a cautious approach.[3]
Given the pharmacological activity of the parent compounds, it must be assumed that this compound may possess biological activity and potential hazards. The Globally Harmonized System (GHS) classification for the closely related N-desmethylzopiclone indicates it is an irritant.[4] Therefore, we must operate under the precautionary principle, treating the compound as potentially hazardous through all routes of exposure.
Known Hazards of Structurally Similar Compounds:
| Hazard Statement | Classification | Source |
| H315: Causes skin irritation | Skin Irritant Cat. 2 | [4] |
| H319: Causes serious eye irritation | Eye Irritant Cat. 2 | [4] |
| H335: May cause respiratory irritation | STOT SE Cat. 3 | [4] |
This data is for N-desmethylzopiclone and should be considered indicative for this compound until specific data is available.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the use of PPE as a critical control measure.[5]
Core PPE Requirements
-
Body Protection: A flame-resistant laboratory coat must be worn at all times and kept fully fastened. For operations with a higher risk of splashes, such as large-scale reactions or transfers, a chemically resistant apron should be worn over the lab coat.
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, when handling the solid compound or any solutions, chemical splash goggles are mandatory to provide a seal around the eyes. For procedures with a significant splash or aerosol risk, a full-face shield must be worn in addition to goggles.
-
Foot Protection: Closed-toe shoes constructed of a durable material are required. Shoe covers should be used if there is a risk of spills.
-
Hand Protection: The choice of gloves is critical. Given the compound's chemical structure (containing amine, ester, and aromatic functionalities), standard disposable nitrile gloves should be considered for splash protection only and must be removed and replaced immediately upon contamination. For extended handling or immersion, a more robust glove system is necessary.
Glove Selection Protocol
Due to the lack of specific permeation data for this compound, a conservative approach to glove selection is essential.
| Glove Type | Recommended Use | Rationale |
| Disposable Nitrile Gloves (min. 5-mil thickness) | Incidental Contact/Splash Protection Only. | Nitrile offers good general chemical resistance but has poor resistance to some organic amines, esters, and aromatic hydrocarbons.[6][7] Assumed to provide only short-term protection. |
| Double Gloving (Nitrile) | Standard Handling Procedures. | Provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected. |
| Neoprene or Butyl Rubber Gloves | Extended Contact or Large Quantities. | These materials generally offer better resistance to a broader range of chemicals, including those classes present in the target molecule.[8] Consult manufacturer-specific compatibility charts. |
Workflow for Glove Use
Caption: Glove protocol for handling this compound.
Operational Plan: From Weighing to Reaction
All manipulations of this compound should be performed within a certified chemical fume hood to mitigate inhalation exposure.
Step-by-Step Weighing and Handling Protocol
-
Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
Tare Container: Place a clean, tared weighing vessel on an analytical balance inside the fume hood.
-
Aliquot Transfer: Carefully transfer the solid this compound from the stock container to the weighing vessel using a clean spatula. Avoid creating dust.
-
Closure: Immediately and securely close the stock container.
-
Dissolution: If preparing a solution, add the solvent to the weighing vessel containing the compound. Ensure gentle swirling or stirring to dissolve.
-
Cleanup: After transfer, decontaminate the spatula and any other reusable equipment. Dispose of bench paper and any contaminated disposables as hazardous waste.
Emergency Procedures: Planning for the Unexpected
Spill Response
For any spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.[9][10]
Minor Spill (Contained within a fume hood):
-
Alert: Notify colleagues in the immediate area.
-
Isolate: Keep the fume hood sash at a safe working height.
-
Absorb: Cover the spill with a suitable absorbent material (e.g., vermiculite or a commercial spill pillow). Do not use paper towels for liquid spills as this can increase the surface area for evaporation.
-
Collect: Using tongs or a scoop, carefully collect the absorbed material and any contaminated debris into a designated hazardous waste bag or container.
-
Decontaminate: Clean the spill area using a laboratory detergent solution, followed by water, and then a solvent rinse if appropriate.
-
Dispose: Seal and label the waste container and dispose of it through your institution's hazardous waste program.
Major Spill (Outside of a fume hood or of a large volume):
-
Evacuate: Immediately alert everyone in the laboratory and evacuate the area.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department and emergency services. Provide them with the name of the compound and any known hazard information.
-
Await Assistance: Do not attempt to clean up a major spill without the assistance of trained emergency responders.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing, taking care not to spread the contamination. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station. Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are experiencing difficulty breathing, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: A Cradle-to-Grave Responsibility
All waste contaminated with this compound, including unused compound, contaminated PPE, and spill cleanup materials, must be treated as hazardous pharmaceutical waste.[11][12]
Waste Segregation and Disposal Workflow
Caption: Waste disposal workflow for this compound.
Key Disposal Steps:
-
Segregation: Do not mix this waste with non-hazardous trash. Use designated, clearly labeled, and sealed containers for solid and liquid waste.[13]
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated and secure satellite accumulation area until they are collected.
-
Disposal: Arrange for disposal through your institution's EHS department, which will use a licensed hazardous waste contractor for incineration.[14]
By adhering to these comprehensive safety and handling protocols, you contribute to a secure research environment, protecting yourself, your colleagues, and the integrity of your work. The principles of risk assessment, proper use of controls, and diligent planning are paramount when working with novel compounds on the frontier of drug discovery.
References
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. OSHA 3404-11R 2011. Retrieved from [Link]
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ACS Publications. (n.d.). Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
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University of Nebraska Medical Center. (n.d.). Chemical Spill Emergency Response. Retrieved from [Link]
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INGENIUM. (2022, March 7). What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it. Retrieved from [Link]
-
Easy RX Cycle. (2025, May 25). Learning Non-Hazardous Pharma Waste: Guide for Healthcare Facilities. Retrieved from [Link]
-
University of Guelph. (2015, February 23). Direction and the proper response procedure for a chemical spill. Retrieved from [Link]
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ASMAI. (2025, September 22). Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities. Retrieved from [Link]
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AIBON SAFETY. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
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Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
Pharmaceutical Outsourcing. (2015, July 7). Best Practices For Handling Potent APIs. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link]
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University of Louisville. (n.d.). Chemical Spill Response Procedures. Retrieved from [Link]
-
New Pig. (2008, May 19). Chemical Compatibility Guide for: High Five™ Gloves. Retrieved from [Link]
-
National Science Teaching Association. (2018, January 17). Responding to Chemical Spills. Retrieved from [Link]
-
Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Retrieved from [Link]
-
Global Coalition to Address Synthetic Drug Threats. (n.d.). Emergency Response Training for cases of acute intoxication with New Psychoactive Substances. Retrieved from [Link]
-
Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs. Retrieved from [Link]
-
Right Decisions. (2025, October 31). New psychoactive substances, emergency department, Paediatrics (364). Retrieved from [Link]
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MDPI. (2025, November 29). Clinical Approach to Acute Recreational Drug Intoxication in the Emergency Setting: A Practical Guide Based on Swiss Experience. Retrieved from [Link]
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Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
